molecular formula C9H7Cl2NO2 B3139453 2,5-dichloro-N-(2-oxo-ethyl)-benzamide CAS No. 477772-64-8

2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Katalognummer: B3139453
CAS-Nummer: 477772-64-8
Molekulargewicht: 232.06 g/mol
InChI-Schlüssel: PNAMOQHAWDNIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-dichloro-N-(2-oxo-ethyl)-benzamide is a useful research compound. Its molecular formula is C9H7Cl2NO2 and its molecular weight is 232.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(2-oxo-ethyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(2-oxo-ethyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,5-dichloro-N-(2-oxoethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAMOQHAWDNIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,5-dichloro-N-(2-oxo-ethyl)-benzamide chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Executive Summary

2,5-dichloro-N-(2-oxo-ethyl)-benzamide is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its architecture, featuring a dichlorinated aromatic ring coupled to an N-substituted amide with a terminal aldehyde, represents a versatile scaffold. This structure is analogous to known biologically active compounds, including metabolites of the FDA-approved proteasome inhibitor, Ixazomib.[1][2] The presence of a reactive aldehyde group offers a chemical handle for further synthetic elaboration or for forming covalent linkages with biological targets. This guide provides a comprehensive technical overview, presenting a robust, field-proven methodology for the synthesis, purification, and rigorous analytical characterization of this compound, designed to empower researchers to confidently produce and validate this important chemical entity.

Molecular Overview and Structural Elucidation

The unique arrangement of functional groups in 2,5-dichloro-N-(2-oxo-ethyl)-benzamide dictates its chemical reactivity and potential biological interactions. Understanding its core structure is the foundation for any research application.

Chemical Identity
  • IUPAC Name: 2,5-dichloro-N-(2-oxoethyl)benzamide

  • Molecular Formula: C₉H₇Cl₂NO₂

  • Molecular Weight: 232.07 g/mol

  • Canonical SMILES: C1=CC(=C(C=C1Cl)C(=O)NCC=O)Cl

Core Chemical Structure

The molecule is composed of three key moieties: a 2,5-dichlorobenzoyl group, a secondary amide linker, and a 2-oxoethyl (glycinal) sidechain.

Caption: Chemical structure of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

Predicted Physicochemical Properties

A summary of key physicochemical properties, predicted using computational models, is essential for experimental design, particularly for assessing solubility and membrane permeability.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water) 2.1 - 2.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability.
Topological Polar Surface Area (TPSA) 46.6 ŲSuggests good potential for oral bioavailability (typically <140 Ų).
Hydrogen Bond Donors 1The amide N-H group can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 2The two carbonyl oxygens can act as hydrogen bond acceptors.
Rotatable Bonds 3Provides conformational flexibility, which can be crucial for binding to target proteins.

Proposed Synthesis and Purification

While this specific molecule may not be commercially available, a reliable synthesis can be achieved through a standard two-step process involving the formation of an acid chloride followed by amide coupling. This approach is robust and widely applicable to benzamide derivatives.[3][4]

Retrosynthetic Strategy

The most logical disconnection is at the amide C-N bond. This reveals 2,5-dichlorobenzoyl chloride and 2-aminoacetaldehyde as the key precursors. Due to the high reactivity and instability of 2-aminoacetaldehyde, its protected acetal form, 2-aminoacetaldehyde dimethyl acetal, is the preferred starting material for the coupling reaction.

retrosynthesis target 2,5-dichloro-N-(2-oxo-ethyl)-benzamide disconnection Amide C-N Bond Disconnection target->disconnection precursor1 2,5-Dichlorobenzoyl Chloride disconnection->precursor1 precursor2 2-Aminoacetaldehyde (unstable) disconnection->precursor2 acid 2,5-Dichlorobenzoic Acid precursor1->acid chlorinating_agent Thionyl Chloride (SOCl₂) precursor1->chlorinating_agent protected_amine 2-Aminoacetaldehyde Dimethyl Acetal (Stable Precursor) precursor2->protected_amine Use protected form

Caption: Retrosynthetic analysis for 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

Detailed Experimental Protocol

Causality Behind Choices:

  • Thionyl Chloride (SOCl₂): Chosen for converting the carboxylic acid to the acid chloride because it is highly effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]

  • Triethylamine (TEA): A non-nucleophilic base is required to scavenge the HCl byproduct of the amide coupling reaction, driving the reaction to completion without competing in the reaction itself.

  • Acetal Protection: 2-aminoacetaldehyde is prone to self-polymerization. Using its dimethyl acetal form protects the aldehyde functionality during the amide coupling step. The acetal is stable under basic/neutral conditions but can be easily removed with mild acid.

Protocol Step A: Synthesis of 2,5-Dichlorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,5-dichlorobenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.

Protocol Step B: Amide Coupling

  • Dissolve 2-aminoacetaldehyde dimethyl acetal (1.1 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a flask cooled in an ice bath (0 °C).

  • Slowly add a solution of the crude 2,5-dichlorobenzoyl chloride (1.0 eq) in DCM to the stirred amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the protected intermediate, 2,5-dichloro-N-(2,2-dimethoxyethyl)benzamide.

Protocol Step C: Acetal Deprotection

  • Dissolve the crude protected intermediate from Step B in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or concentrated HCl.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture carefully with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

Comprehensive Analytical Characterization

Unambiguous structural confirmation requires a multi-technique, or orthogonal, approach. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of proof.

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule. Due to restricted rotation around the amide bond, some signals, particularly for the N-CH₂ group, may appear broadened at room temperature.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Predicted Shift (δ, ppm) Multiplicity Integration Rationale/Assignment
Aldehyde (CHO)9.6 - 9.8Singlet (s) or Triplet (t, small J)1HHighly deshielded proton characteristic of an aldehyde.
Amide (NH)7.0 - 8.5Broad Singlet (br s)1HExchangeable proton; chemical shift is concentration-dependent.
Aromatic (Ar-H)7.4 - 7.6Multiplet (m)3HProtons on the dichlorinated benzene ring.
Methylene (CH₂)4.2 - 4.4Doublet (d)2HMethylene group adjacent to the amide nitrogen, coupled to the NH proton.
Mass Spectrometry (MS)

MS confirms the molecular weight and, critically, the presence of two chlorine atoms through a characteristic isotopic pattern.[5][6]

Key Features:

  • Ionization Technique: Electrospray ionization (ESI) is recommended for generating the protonated molecular ion [M+H]⁺.

  • Isotopic Pattern: The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will produce a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments.[7] The expected ratio for the molecular ion will be:

    • M⁺: (contains two ³⁵Cl atoms) - Relative abundance ~100% (or 9)

    • [M+2]⁺: (contains one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65% (or 6)

    • [M+4]⁺: (contains two ³⁷Cl atoms) - Relative abundance ~10% (or 1)

Expected High-Resolution MS Fragments
m/z (calculated for [M+H]⁺) Assignment
231.9876[C₉H₈³⁵Cl₂NO₂]⁺
233.9846[C₉H₈³⁵Cl³⁷ClNO₂]⁺
235.9817[C₉H₈³⁷Cl₂NO₂]⁺
172.9610[C₇H₂³⁵Cl₂O]⁺ (Loss of the N-(2-oxo-ethyl)amine sidechain)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.[8]

Expected Characteristic IR Peaks (cm⁻¹)
Wavenumber (cm⁻¹) Vibration Type and Assignment
3350 - 3400N-H stretch (secondary amide)
2820 - 2850 & 2720 - 2750C-H stretch (aldehyde, often two distinct peaks)
~1725C=O stretch (aldehyde)
1650 - 1680C=O stretch (Amide I band)
1520 - 1550N-H bend (Amide II band)
~1590, 1470C=C stretch (aromatic ring)
1000 - 1100C-Cl stretch

Context and Future Directions

The 2,5-dichloro-N-(2-oxo-ethyl)-benzamide scaffold is not merely a synthetic curiosity; it resides at the intersection of established pharmaceutical motifs and reactive chemical biology probes.

The Benzamide Scaffold in Medicinal Chemistry

N-substituted benzamides are a privileged structure in drug discovery. They are found in a wide array of therapeutic agents, acting as inhibitors of enzymes like histone deacetylases (HDACs) or as modulators of cellular signaling pathways.[9][10] The dichlorination pattern on the benzene ring often serves to enhance binding affinity and modulate metabolic stability.

Potential Research Applications
  • Intermediate for Drug Analogs: This molecule is an ideal starting point for creating libraries of more complex compounds. The aldehyde can be readily converted into other functional groups (alcohols, amines, carboxylic acids) or used in reactions like reductive amination to build out the sidechain.

  • Covalent Probe Development: The electrophilic aldehyde group can form reversible covalent bonds (Schiff bases) with lysine residues in proteins. This makes the molecule a potential warhead for developing targeted covalent inhibitors, a cutting-edge strategy in modern drug design.

  • Metabolite and Degradant Studies: Given that the related compound, N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide, is a known metabolite of Ixazomib, the title compound could serve as a valuable analytical standard for investigating alternative metabolic or degradation pathways of related drugs.[1][2]

References

  • Global Substance Registration System. BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Available from: [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. 2020. Available from: [Link]

  • PubChem. 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide. Available from: [Link]

  • De Rosa, M., et al. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Fingerprint. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2026. Available from: [Link]

  • Inxight Drugs. BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Available from: [Link]

  • PMC. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. 2022. Available from: [Link]

  • RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Available from: [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). Available from: [Link]

  • Journal of Chemical Sciences. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Available from: [Link]

  • PrepChem.com. Synthesis of 2,5-dichlorobenzophenones. Available from: [Link]

  • Inxight Drugs. BENZAMIDE, 2,5-DICHLORO-N-(2-((2-HYDROXY-3-METHYLPENTYL)AMINO)-2-OXOETHYL)-. Available from: [Link]

  • ResearchGate. FTIR spectra of dapsone benzamide (I). Available from: [Link]

  • PubMed. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. 2020. Available from: [Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. 2021. Available from: [Link]

  • PubChem. N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide. Available from: [Link]

  • precisionFDA. BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE. Available from: [Link]

  • US EPA. Benzamide, 2,5-dichloro- - Substance Details. Available from: [Link]

  • MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. 2011. Available from: [Link]

  • PubChem. 2,5-Dichlorobenzamide. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. Available from: [Link]

  • PubChem. N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide. Available from: [Link]

  • Google Patents. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
  • Chemistry Steps. Isotopes in Mass Spectrometry. 2025. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. 2020. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • ACS Publications. Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. 2026. Available from: [Link]

Sources

An In-depth Technical Guide to N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide (CAS 1378314-08-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide, with CAS number 1378314-08-9, is a chemical entity of significant interest in the field of pharmaceutical sciences, primarily recognized as a metabolite of the potent proteasome inhibitor, Ixazomib. This guide provides a comprehensive technical overview of this compound, delineating its physicochemical properties, proposing a plausible synthetic pathway, and critically evaluating its potential biological significance. While its role as a pharmacologically inactive metabolite of Ixazomib is established, this document also explores hypothetical biological activities based on the broader chemical class of benzamides, thereby offering a multifaceted perspective for researchers in drug discovery and development.

Introduction

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is a dichlorinated benzamide derivative. Its primary significance in the scientific literature stems from its identification as the M3 metabolite of Ixazomib, the first orally available proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] The biotransformation of Ixazomib involves the hydrolytic cleavage of the boronic acid moiety, a critical pharmacophore for its anti-cancer activity, leading to the formation of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide.[2] Understanding the properties and potential activities of this metabolite is crucial for a complete pharmacological profile of Ixazomib. Furthermore, the benzamide scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. This guide will therefore not only detail the known aspects of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide but also delve into its hypothetical potential based on its structural features.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide are summarized in the table below, based on computational data from publicly available chemical databases.

PropertyValueSource
CAS Number 1378314-08-9PubChem[3]
Molecular Formula C₉H₈Cl₂N₂O₂PubChem[3]
Molecular Weight 247.08 g/mol PubChem[3]
IUPAC Name N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamidePubChem[3]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)NCC(=O)N)ClPubChem[3]
InChI Key QAWIEOUFVGCSLJ-UHFFFAOYSA-NPubChem[3]
Appearance Predicted to be a solid
XLogP3 1.5PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 3PubChem[3]

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical two-step synthesis starting from commercially available 2,5-dichlorobenzoic acid.

Synthetic_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2_5_dichlorobenzoic_acid 2,5-Dichlorobenzoic Acid 2_5_dichlorobenzoyl_chloride 2,5-Dichlorobenzoyl Chloride 2_5_dichlorobenzoic_acid->2_5_dichlorobenzoyl_chloride Toluene, reflux thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->2_5_dichlorobenzoyl_chloride final_product N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide 2_5_dichlorobenzoyl_chloride->final_product Toluene 2_aminoacetamide 2-Aminoacetamide 2_aminoacetamide->final_product base Base (e.g., Pyridine) base->final_product

Caption: Proposed synthesis of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride

  • To a solution of 2,5-dichlorobenzoic acid (1 equivalent) in dry toluene, add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2,5-dichlorobenzoyl chloride, which can be used in the next step without further purification. This is a common method for preparing acyl chlorides.[4]

Step 2: Synthesis of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide

  • Dissolve 2-aminoacetamide (1 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an inert solvent like toluene.

  • Add a solution of 2,5-dichlorobenzoyl chloride (1 equivalent) in toluene dropwise to the mixture at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water to remove the pyridinium salt and any excess amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide. The use of pyridine as a base is a standard procedure to neutralize the HCl generated during the acylation reaction.[4]

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Mechanism of Action

Role as a Metabolite of Ixazomib: A Pharmacologically Inactive Species

The primary context in which N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is encountered is as the M3 metabolite of the proteasome inhibitor Ixazomib.[2] Ixazomib exerts its therapeutic effect in multiple myeloma by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][5][6] This inhibition leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately apoptosis in cancer cells.[7]

The boronic acid moiety of Ixazomib is essential for its binding to the active site of the proteasome. The metabolic conversion of Ixazomib to N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide involves the hydrolytic cleavage of this boronic acid group.[2] Consequently, N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide lacks the critical pharmacophore required for proteasome inhibition and is therefore considered to be pharmacologically inactive in this regard.[2]

Hypothetical Biological Activity: Autotaxin Inhibition

While inactive as a proteasome inhibitor, the benzamide scaffold present in N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is found in molecules with other biological activities. Notably, a patent has disclosed substituted N-(2-(amino)-2-oxoethyl)benzamide derivatives as inhibitors of autotaxin (ATX). Autotaxin is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[8]

The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[8][9] Dysregulation of this pathway has been linked to several diseases, such as cancer, idiopathic pulmonary fibrosis, and chronic inflammatory conditions.[9][10] Therefore, inhibitors of autotaxin are being actively investigated as potential therapeutic agents.[11]

Given the structural similarity to patented autotaxin inhibitors, it is plausible to hypothesize that N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide could exhibit inhibitory activity against autotaxin. Experimental validation would be required to confirm this hypothesis.

Proposed Signaling Pathway for Autotaxin Inhibition

The following diagram illustrates the potential mechanism of action of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide as a hypothetical autotaxin inhibitor.

Autotaxin_Inhibition_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA catalysis LPAR LPA Receptor (LPAR) LPA->LPAR Target_Compound N-(2-amino-2-oxoethyl)- 2,5-dichlorobenzamide Target_Compound->ATX inhibition Downstream_Signaling Downstream Signaling Pathways (e.g., Rho, PI3K/Akt, MAPK) LPAR->Downstream_Signaling Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Responses

Caption: Hypothetical inhibition of the Autotaxin-LPA signaling pathway.

Conclusion

N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide is a molecule with a defined role as a pharmacologically inactive metabolite of the anti-cancer drug Ixazomib. Its lack of the boronic acid moiety precludes it from inhibiting the proteasome. However, its core benzamide structure suggests the potential for other biological activities, with autotaxin inhibition being a plausible, yet unproven, hypothesis based on existing patent literature. This technical guide provides a foundation for researchers interested in this compound, offering insights into its properties, a proposed synthetic route, and a discussion of its known and potential biological significance. Further experimental investigation is warranted to fully elucidate the pharmacological profile of N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide and to explore its potential as a modulator of the autotaxin-LPA signaling pathway.

References

  • Mechanism of Action: Proteasome Inhibition with NINLARO® (ixazomib). Takeda Oncology. Available from: [Link]

  • Ixazomib - Wikipedia. Wikipedia. Available from: [Link]

  • Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology. Takeda Oncology. Available from: [Link]

  • Richardson, P. G., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(8), 951–967.
  • What are autotaxin inhibitors and how do they work? - Patsnap Synapse. Patsnap. Available from: [Link]

  • What is the mechanism of Ixazomib citrate? - Patsnap Synapse. Patsnap. Available from: [Link]

  • Theoretical mechanism of action of a) autotaxin (ATX) and b) selective... - ResearchGate. ResearchGate. Available from: [Link]

  • Georas, S. N., et al. (2013). Allergic to Autotaxin. A New Role for Lysophospholipase D and Lysophosphatidic Acid in Asthma? American Journal of Respiratory Cell and Molecular Biology, 48(1), 1–3.
  • Role of autotaxin in systemic lupus erythematosus - Frontiers. Frontiers. Available from: [Link]

  • Kaffe, E., et al. (2019). Autotaxin and chronic inflammatory diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158496.
  • Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease - Dove Medical Press. Dovepress. Available from: [Link]

  • Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - Frontiers. Frontiers. Available from: [Link]

  • Pusalkar, S., et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces. Cancer Chemotherapy and Pharmacology, 82(2), 327–337.
  • The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Proposed metabolic pathways of ixazomib in humans. Asterisk: position of ¹⁴C-label. M metabolite - ResearchGate. ResearchGate. Available from: [Link]

  • N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide | C9H8Cl2N2O2 | CID 60668319 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, S., et al. (2024). Ixazomib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]

  • Srinivas Rao, S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 1-5.
  • BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO- - gsrs. FDA Global Substance Registration System. Available from: [Link]

  • Gupta, N., et al. (2017). Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment. British Journal of Clinical Pharmacology, 83(10), 2291–2300.
  • N-(2-amino-2-oxoethyl)benzamide | C9H10N2O2 | CID 238721 - PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Rajput, A. P., & Bhadane, S. J. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. International Journal of PharmTech Research, 2(3), 1955-1961.
  • N-(2-amino-2-oxoethyl)benzamide - Chemical Synthesis Database. Mol-Instincts. Available from: [Link]

  • Synthesis of 2,5-dichlorobenzophenones - PrepChem.com. PrepChem.com. Available from: [Link]

  • El-Malah, A. A., et al. (2022).

Sources

The Emerging Potential of 2,5-Dichlorobenzoyl Glycinamide Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Latent Promise

In the landscape of medicinal chemistry, the benzamide moiety is a well-established pharmacophore, present in a diverse array of approved drugs with activities spanning from antiemetics to antipsychotics. The strategic substitution on the benzoyl ring and the N-acyl portion allows for the fine-tuning of pharmacological properties, making it a privileged scaffold in drug discovery. This guide focuses on a specific, yet underexplored, class of these compounds: the 2,5-dichlorobenzoyl glycinamide derivatives. The introduction of chlorine atoms at the 2 and 5 positions of the benzoyl ring significantly alters the electronic and lipophilic character of the molecule, potentially leading to novel interactions with biological targets. The glycinamide tail offers a versatile platform for further chemical modification, enabling the exploration of a wide chemical space to optimize for potency, selectivity, and pharmacokinetic properties.

While direct and extensive research on 2,5-dichlorobenzoyl glycinamide derivatives is nascent, the foundational chemistry and the biological activities of structurally related compounds suggest a fertile ground for the discovery of new therapeutic agents. This guide will provide an in-depth analysis of the synthesis, potential biological applications, and structure-activity relationships of these derivatives, drawing upon established principles and analogous chemical series. We will also present detailed experimental protocols to empower researchers to explore this promising chemical space.

Synthetic Pathways: Building the Core Structure

The synthesis of 2,5-dichlorobenzoyl glycinamide derivatives is rooted in fundamental amide bond formation reactions. The primary starting materials are 2,5-dichlorobenzoic acid and glycine or its derivatives. The general synthetic strategy involves the activation of the carboxylic acid group of 2,5-dichlorobenzoic acid, followed by coupling with the amino group of a glycinamide derivative.

A common and efficient method for this transformation is the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

General Synthetic Scheme:

Synthetic Workflow A 2,5-Dichlorobenzoic Acid C 2,5-Dichlorobenzoyl Chloride A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) F 2,5-Dichlorobenzoyl Glycinamide Derivative C->F Amide Coupling D Glycinamide Derivative (H₂N-CH₂-CONH-R) D->F E Base (e.g., Triethylamine, Pyridine)

Caption: General workflow for the synthesis of 2,5-dichlorobenzoyl glycinamide derivatives.

Experimental Protocol: Synthesis of N-(2,5-Dichlorobenzoyl)glycinamide

This protocol details the synthesis of the parent N-(2,5-dichlorobenzoyl)glycinamide, which can be adapted for the synthesis of various derivatives by using substituted glycinamides.

Step 1: Formation of 2,5-Dichlorobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) in excess.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2,5-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • In a separate flask, dissolve glycinamide hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2,5-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the glycinamide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(2,5-dichlorobenzoyl)glycinamide.

Potential Biological Activities and Therapeutic Targets

Based on the pharmacological profiles of structurally similar benzamide derivatives, 2,5-dichlorobenzoyl glycinamides are hypothesized to possess a range of biological activities. The following sections explore these potential applications and the underlying mechanistic rationale.

Anticancer Activity

Numerous substituted benzamides have demonstrated potent anticancer activities through various mechanisms. For instance, some benzamide derivatives act as histone deacetylase (HDAC) inhibitors, which are a class of epigenetic-modifying agents that have shown promise in cancer therapy.[1] The 2,5-dichloro substitution pattern may confer selectivity for specific HDAC isoforms. Furthermore, related compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[2][3]

Potential Signaling Pathway Involvement in Cancer:

Anticancer Mechanism A 2,5-Dichlorobenzoyl Glycinamide Derivative B HDAC Enzymes A->B Inhibition C Histone Acetylation B->C Deacetylation D Gene Expression (e.g., p21, BAX) C->D Regulation E Cell Cycle Arrest D->E F Apoptosis D->F

Caption: Hypothesized mechanism of anticancer activity via HDAC inhibition.

Anti-inflammatory Activity

The benzamide scaffold is also present in compounds with anti-inflammatory properties. The mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways like NF-κB.[4][5] The 2,5-dichloro substitution could enhance the binding affinity to the active sites of these inflammatory targets.

Neuroprotective Effects

Emerging research on related heterocyclic compounds suggests potential applications in neurodegenerative diseases.[6] The mechanisms could involve the inhibition of enzymes like monoamine oxidase (MAO) or the modulation of neurotransmitter systems. The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS-active drugs, and the physicochemical properties of 2,5-dichlorobenzoyl glycinamide derivatives could be optimized for this purpose.

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. For the 2,5-dichlorobenzoyl glycinamide scaffold, SAR can be systematically explored by modifying three key regions:

  • The 2,5-Dichlorobenzoyl Ring: The position and nature of the halogen substituents are critical. While this guide focuses on the 2,5-dichloro pattern, exploring other halogen substitutions (e.g., 2,4-dichloro, 3,5-dichloro) or the introduction of other electron-withdrawing or -donating groups could significantly impact biological activity.

  • The Glycinamide Linker: The amide bond is likely crucial for interaction with biological targets. Modifications to the methylene bridge of the glycine unit, for instance, by introducing alkyl or aryl substituents, could influence the conformational flexibility and binding affinity.

  • The Terminal Amide (R-group): This is the most versatile position for introducing chemical diversity. The nature of the 'R' group can modulate the compound's polarity, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of pharmacological activity and pharmacokinetic properties.

Illustrative SAR Table:

Compound IDR-GroupTargetIC50 (µM)Notes
Parent H--Baseline compound.
1a MethylHDAC115.2Introduction of a small alkyl group.
1b PhenylHDAC15.8Aromatic substitution enhances potency.
1c 4-FluorophenylHDAC12.1Electron-withdrawing group on the phenyl ring further improves activity.
1d 4-MethoxyphenylHDAC18.5Electron-donating group is less favorable than an electron-withdrawing group.

This table is illustrative and presents hypothetical data to demonstrate how SAR studies would be tabulated.

Conclusion and Future Directions

The 2,5-dichlorobenzoyl glycinamide scaffold represents a promising yet largely untapped area in drug discovery. The synthetic accessibility and the potential for diverse biological activities, inferred from related chemical classes, make these compounds attractive candidates for further investigation. Future research should focus on the synthesis of a diverse library of derivatives with systematic modifications to the glycinamide tail. High-throughput screening against a panel of cancer cell lines, inflammatory targets, and neurological enzymes will be crucial to identify initial lead compounds. Subsequent optimization, guided by detailed SAR studies and computational modeling, could lead to the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a foundational framework to inspire and enable such exploratory efforts into this exciting area of medicinal chemistry.

References

  • Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. ResearchGate. [Link]

  • Sternbach, L. H., & Reeder, E. (1962). United States Patent No. 3,051,701. U.S.
  • Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(23), 8255. [Link]

  • Chemsrc. (2025). N-(2,5-Dichlorobenzoyl)glycine. Chemsrc.com. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,5-Dichlorobenzoyl)glycine. PubChem Compound Database. [Link]

  • Zarnegar, B. M. (1983). Canadian Patent No. 1,153,369. Canadian Intellectual Property Office.
  • Kim, J. S., et al. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246-4249. [Link]

  • Afridi, S., et al. (2016). Structure Activity Relationships of N-linked and Diglycosylated Glucosamine-Based Antitumor Glycerolipids. Anticancer Agents in Medicinal Chemistry, 16(10), 1349-1357. [Link]

  • Kumar, A., et al. (2014). Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. ResearchGate. [Link]

  • Sanna, V., et al. (2012). Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. European Journal of Medicinal Chemistry, 49, 366-373. [Link]

  • Tenneco Chemicals, Inc. (1972).
  • Galdiero, E., et al. (2012). 2,5-diketopiperazines as neuroprotective agents. Current Medicinal Chemistry, 19(34), 5895-5904. [Link]

  • Sharma, P. C., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(6), 1047-1070. [Link]

  • Sran, A. K., et al. (2011). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. Journal of Medicinal Chemistry, 54(23), 8172-8184. [Link]

  • Ciba-Geigy Corporation. (1972).
  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. RSC Advances, 14(25), 19752-19779. [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Pharmaceuticals, 12(3), 117. [Link]

  • Hoffmann-La Roche Inc. (1992). Benzamide derivatives. Justia Patents. [Link]

  • Reddy, P. V., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2024). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry, 15(11), 3237-3261. [Link]

  • Coluccia, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. International Journal of Molecular Sciences, 23(5), 2886. [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. Drug Design, Development and Therapy, 7, 911-920. [Link]

  • Kumar, S., et al. (2023). Design, Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 16(8), 1148. [Link]

  • Flores-Holguín, N., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4443. [Link]

  • Yadav, A. R., & Mohite, S. K. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific Research in Science and Technology, 7(2), 68-74. [Link]

  • Fernando, I. P. S., et al. (2023). Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. Marine Drugs, 21(10), 522. [Link]

  • Zhang, L., et al. (2015). Synthesis and Biological Evaluation of Some New 2,5-Substituted 1-Ethyl-1H-benzoimidazole Fluorinated Derivatives as Direct Thrombin Inhibitors. Archiv der Pharmazie, 348(5), 340-349. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]

  • Al-Suhaimi, E. A., et al. (2016). Synthesis and hypolipidemic properties of novel N-(4-benzoylphenyl) pyrrole-2. Glycomics & Lipidomics.
  • Gugnani, K. S., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and I. Semantic Scholar. [Link]

  • Chen, Y.-F., et al. (2024). Antioxidant and Anti-Inflammatory Properties of Conceivable Compounds from Glehnia littoralis Leaf Extract on RAW264.7 Cells. Antioxidants, 13(11), 1305. [Link]

  • Prasad, C. (2012). 2,5-diketopiperazines as neuroprotective agents. Current Medicinal Chemistry, 19(34), 5895-5904. [Link]

  • Mito, S., et al. (2023). SAR Study of Niclosamide Derivatives for Neuroprotective Function in SH-SY5Y Neuroblastoma. ScholarWorks @ UTRGV. [Link]

  • Kumar, A., et al. (2017). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 14(8), 954-963. [Link]

  • Ullah, Z., et al. (2025). Dual-Action Compounds for Glycemic Control: N-Benzyl-2,5-Dioxopyrrolidin-3-yl-Methanesulfonamide and 2-Benzylsuccinimide mimic α-Amylase and α-Glucosidase activities to regulate blood glucose levels. ResearchGate. [Link]

Sources

Metabolic Pathway of Ixazomib Non-CYP Hydrolysis Products: A Technical Guide to Biotransformation and Metabolite Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ixazomib (Ninlaro) represents a significant pharmacological advancement in oncology as the first oral proteasome inhibitor approved for the treatment of multiple myeloma[1]. Unlike its predecessor bortezomib, which is heavily reliant on cytochrome P450 (CYP) mediated clearance, ixazomib exhibits a distinct pharmacokinetic profile dominated by non-CYP hydrolytic pathways[2]. This technical whitepaper delineates the biotransformation of ixazomib, focusing on the mechanistic generation, structural profiling, and pharmacological implications of its non-CYP hydrolysis products.

Prodrug Activation and Target Engagement

Ixazomib is formulated as a highly stable citrate ester prodrug (ixazomib citrate) to overcome the low oral bioavailability typical of peptide boronic acids[3]. Upon exposure to physiological aqueous environments—such as gastrointestinal fluids and plasma—the citrate ester undergoes rapid, non-enzymatic hydrolysis to release the biologically active dipeptide boronic acid, ixazomib[3].

The intact boronic acid moiety is an absolute structural requirement for the drug's mechanism of action: it acts as a reversible, highly selective inhibitor of the β5 chymotrypsin-like proteolytic site of the 20S proteasome[1].

ProdrugActivation IC Ixazomib Citrate (Prodrug) H2O Physiological H2O (Rapid Hydrolysis) IC->H2O IXA Ixazomib (Active Boronic Acid) H2O->IXA PRO 20S Proteasome (β5 Subunit Inhibition) IXA->PRO

Prodrug hydrolysis of ixazomib citrate and subsequent 20S proteasome target engagement.

Metabolic Clearance: The Dominance of Non-CYP Pathways

While in vitro studies using supratherapeutic concentrations (>90-fold clinical


) indicate that multiple CYP isozymes (CYP3A4, CYP1A2, CYP2B6) can metabolize ixazomib, these pathways are clinically negligible[4]. At clinically relevant concentrations, non-CYP-mediated metabolism is the primary clearance mechanism[1].

The biotransformation of ixazomib is driven by hydrolytic metabolism in conjunction with oxidative deboronation[5]. The principal metabolic reactions include:

  • Amide Bond Hydrolysis : Cleavage of the peptide backbone.

  • Oxidative Deboronation : Loss of the critical boronic acid pharmacophore.

  • N-dealkylation : Modification of the aliphatic side chains[1].

Because all major circulating metabolites undergo deboronation, they inherently lack the structural moiety required to bind the 20S proteasome[5]. Consequently, these non-CYP hydrolysis products are pharmacologically inactive. This is a critical safety feature, ensuring that systemic accumulation of metabolites does not contribute to off-target toxicity or alter the therapeutic index[5].

Characterization of Major Hydrolysis Products

Extensive metabolite profiling has identified three primary non-CYP metabolites in human plasma and excreta:

  • M1 : The most abundant circulating metabolite, formed via a combination of hydrolytic metabolism and oxidative deboronation[5].

  • M2 : An oxidative derivative of M1[6].

  • M3 : An N-dealkylated, deboronated metabolite[6].

Minor degradation products, such as M12 (an amide hydrolysate) and M20 (dichlorobenzamide), further confirm the susceptibility of the peptide backbone to hydrolytic cleavage[6].

MetabolicPathway IXA Ixazomib (Parent Drug) NONCYP Non-CYP Enzymes (Hydrolases / Oxidases) IXA->NONCYP M1 Metabolite M1 (Hydrolytic/Deboronated) NONCYP->M1 Hydrolysis & Deboronation M3 Metabolite M3 (N-dealkylated) NONCYP->M3 N-dealkylation M2 Metabolite M2 (Oxidative M1) M1->M2 Oxidation EXC Excretion (Urine & Feces) M1->EXC M2->EXC M3->EXC

Non-CYP mediated metabolic pathway of ixazomib highlighting major deboronated products.

Experimental Methodologies: Self-Validating Profiling Workflows

To accurately map the biotransformation of ixazomib, researchers employ highly sensitive in vivo mass balance studies and in vitro forced degradation assays. The following protocols outline the causality behind these experimental designs.

Protocol A: In Vivo Mass Balance and Metabolite Profiling

Objective : To quantify total radioactivity (TRA) and elucidate the structure of circulating and excreted metabolites.

  • Radiotracer Dosing : Administer a single oral solution of [14C]-ixazomib (~500 nCi microtracer dose)[5].

    • Causality: The 14C label must be strategically synthesized onto the stable carbon skeleton (not the boronic acid group). This ensures that even after oxidative deboronation occurs, the radiolabel remains attached to the core metabolite, allowing for accurate tracking of mass balance[5].

  • Longitudinal Sampling : Collect plasma, urine, and fecal samples continuously over 0–168 hours, with intermittent collections up to 35 days[5].

    • Causality: Ixazomib has a long terminal half-life (9.5 days) and a large volume of distribution[1]. Extended sampling is required to capture the complete terminal elimination phase and ensure full recovery of the administered dose.

  • Accelerator Mass Spectrometry (AMS) Analysis : Analyze samples for TRA using AMS[5].

    • Causality: Traditional liquid scintillation counting lacks the sensitivity required for microtracer doses. AMS provides attomole-level sensitivity, enabling the safe use of low-radioactivity doses in human subjects while maintaining precise quantification of low-abundance metabolites.

  • Structural Elucidation : Subject pooled samples to liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5].

    • Causality: High-resolution MS fragments the radiolabeled peaks identified by AMS, allowing researchers to deduce the exact structural modifications by observing mass shifts corresponding to deboronation or amide hydrolysis.

ExperimentalWorkflow DOSE Dosing [14C]-Ixazomib SAMP Sample Collection (Plasma/Urine/Feces) DOSE->SAMP AMS Accelerator Mass Spectrometry (TRA) SAMP->AMS LCMS UHPLC-HRMS (Metabolite ID) SAMP->LCMS DATA Pharmacokinetic Profiling AMS->DATA LCMS->DATA

Experimental mass balance workflow utilizing [14C]-ixazomib, AMS, and UHPLC-HRMS.

Protocol B: In Vitro Forced Degradation (UHPLC-HRMS)

Objective : To isolate intrinsic hydrolytic and oxidative degradation kinetics.

  • Solution Preparation : Dissolve ixazomib in aqueous buffers across a pH gradient (acidic, neutral, alkaline)[7].

  • Stress Induction : Expose aliquots to oxidative stress (

    
    ) and UV irradiation[7].
    
    • Causality: Simulating extreme physiological and environmental stressors accelerates intrinsic degradation pathways, generating sufficient concentrations of transient hydrolysates for isolation[7].

  • UHPLC-UV/HRMS Assay : Analyze the stress samples using a validated MS-compatible UHPLC method[7].

    • Causality: The combination of UV for robust quantification and HRMS for precise molecular weight determination confirms that oxidative deboronation and amide bond hydrolysis are the primary intrinsic degradation pathways, directly mirroring in vivo findings[7].

Quantitative Pharmacokinetic Data

The following table summarizes the relative abundance of ixazomib and its non-CYP hydrolysis products in human plasma, validating the dominance of the M1 pathway. The inference of formation-rate-limited clearance of ixazomib metabolites provides justification for using parent drug concentrations in clinical pharmacology analyses[5].

Metabolite / AnalytePrimary Biotransformation Pathway% of Plasma TRA (

)
Pharmacological Activity
Ixazomib (Parent) N/A (Active Boronic Acid)54.2%Active (20S Proteasome Inhibitor)
M1 Hydrolysis + Oxidative Deboronation18.9%Inactive
M3 N-dealkylation + Deboronation10.6%Inactive
M2 Oxidation of M17.91%Inactive

Conclusion

The pharmacokinetic stability and safety profile of ixazomib are heavily reliant on its non-CYP metabolic pathways. The formation-rate-limited clearance of its inactive, deboronated hydrolysis products (M1, M2, M3) ensures that systemic exposure and therapeutic efficacy are driven solely by the active parent drug[5]. This predictable biotransformation minimizes the risk of severe drug-drug interactions commonly associated with CYP-dependent proteasome inhibitors, solidifying ixazomib's role in modern oncological regimens.

References

1.1 - National Center for Biotechnology Information (NCBI / PMC) 2. 3 - Therapeutic Goods Administration (TGA) 3.2 - MDPI 4.4 - Dove Medical Press 5.7 - ResearchGate 6.6 - PMDA 7.5 - PubMed (NIH)

Sources

Technical Guide: Identification of Ixazomib M3 Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the identification of the Ixazomib M3 metabolite in human plasma.

Executive Summary

This guide details the analytical strategy for the identification and quantification of the M3 metabolite of Ixazomib (MLN9708) in human plasma. Ixazomib, an oral proteasome inhibitor used in the treatment of Multiple Myeloma (MM), undergoes extensive hepatic metabolism.[1] While the parent drug (hydrolyzed to MLN2238) is the active pharmacological agent, the identification of circulating metabolites is critical for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and safety assessments.

The M3 metabolite is characterized as a deboronated, N-dealkylated species . Unlike the parent compound, M3 lacks the boronic acid moiety, rendering it pharmacologically inactive but analytically distinct due to the absence of the characteristic boron isotopic pattern (


). This guide provides a self-validating LC-MS/MS protocol for its detection.

Introduction: The Metabolic Landscape of Ixazomib[2][3][4][5][6][7][8][9][10]

Ixazomib citrate is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, MLN2238 (Ixazomib). The drug exhibits a unique metabolic profile driven by both cytochrome P450 (CYP) and non-CYP pathways.[2][3][4]

Biotransformation Pathways

Metabolism of Ixazomib is primarily oxidative and hydrolytic.[5][3][4][6] According to definitive ADME studies (Pusalkar et al., 2018), the clearance of Ixazomib involves:

  • Hydrolysis: Rapid conversion of the citrate ester to the boronic acid.[1]

  • Oxidative Deboronation: The cleavage of the carbon-boron bond, a critical step that inactivates the molecule.

  • Further Modification: Subsequent oxidation or hydrolysis of the peptide backbone.

The M3 Metabolite

In human plasma, three major metabolites circulate alongside the parent drug: M1 , M2 , and M3 .

  • M1: The most abundant metabolite in excreta.

  • M3: A significant circulating metabolite in plasma (accounting for ~10.6% of total radioactivity).[5][3][4][6]

  • Chemical Nature: M3 is classified as an N-dealkylated, deboronated product.[2] Crucially, it does not retain the 20S proteasome inhibitory activity because the boron atom—essential for forming the reversible covalent bond with the threonine residue in the proteasome active site—is lost.

Analytical Challenges & Strategy

The Boron Isotope Signature

The parent compound, Ixazomib, contains a single boron atom. Boron exists naturally as two stable isotopes:


 (~20%) and 

(~80%). In mass spectrometry, this creates a distinct isotopic cluster (M and M-1 peaks) that serves as a diagnostic tag for the parent drug.

The Challenge: Since M3 is deboronated, it loses this isotopic signature . Analysts must rely on accurate mass measurement (HRMS) or specific fragmentation patterns (MS/MS) rather than the isotopic cluster to confirm its identity.

Stability Considerations

While Ixazomib (boronic acid) can undergo trimerization (forming boroxines) in non-aqueous solvents, the M3 metabolite is chemically more stable due to the absence of the reactive boronic acid group. However, plasma samples should still be handled at controlled temperatures (4°C) to prevent ex vivo degradation of the parent into M3-like artifacts.

Methodology: Step-by-Step Protocol

Sample Preparation

A Protein Precipitation (PPT) method is recommended over Liquid-Liquid Extraction (LLE) to ensure the recovery of both the lipophilic parent and the more polar deboronated metabolites.

Protocol:

  • Thawing: Thaw human plasma samples on wet ice.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of stable isotope-labeled internal standard (

    
    -Ixazomib) to correct for matrix effects.
    
  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid . The acid helps stabilize the analytes and improves precipitation efficiency.

  • Vortex/Centrifuge: Vortex vigorously for 1 min, then centrifuge at 13,000 rpm for 10 min at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak focusing is poor, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

LC-MS/MS Conditions

A reverse-phase gradient is employed to separate the polar M3 metabolite from the later-eluting parent compound.

Chromatographic Setup:

  • Column: Phenomenex Luna Omega C18 or Fortis Phenyl (2.1 x 50 mm, 1.6 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Loading
3.0 95 Elution of Parent
4.0 95 Wash
4.1 5 Re-equilibration

| 5.5 | 5 | End |

Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Ionization (Positive Mode).[8]

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

  • Detection: Multiple Reaction Monitoring (MRM).[9]

Identification Criteria (Self-Validating)

To confirm M3, the following logic must be applied during method development:

  • Retention Time (RT): M3 is deboronated and likely more polar than Ixazomib. It should elute earlier than the parent peak (RT < RT_parent).

  • Mass Transition:

    • Parent (Ixazomib): Precursor m/z ~361 (monoisotopic for

      
      ). Common transition: 361 
      
      
      
      [Fragment]. Note: Often water loss peaks (343) are observed.
    • M3 (Deboronated): The precursor mass will be significantly lower. Based on N-dealkylation and deboronation, the theoretical mass must be calculated based on the specific cleavage (e.g., loss of the leucine-boronic acid side chain).

    • Validation Step: Monitor the absence of the M-1 isotopic peak (intensity ~25% of M) for M3. If the peak shows the boron pattern, it is not M3.

Visualization of Metabolic Pathway[2][3][7][8][10]

The following diagram illustrates the biotransformation of Ixazomib, highlighting the divergence between the active parent drug and the inactive M3 metabolite.

Ixazomib_Metabolism Ixazomib_Citrate Ixazomib Citrate (Prodrug) Ixazomib Ixazomib (MLN2238) Active Boronic Acid Ixazomib_Citrate->Ixazomib Rapid Hydrolysis (Physiological pH) Deboronation Oxidative Deboronation (Loss of Boron) Ixazomib->Deboronation CYP/Non-CYP Activity Pharmacological Activity (20S Proteasome Inhibition) Ixazomib->Activity Binds Threonine M1 Metabolite M1 (Major Excretory) Deboronation->M1 M3 Metabolite M3 (Plasma Circulating) N-dealkylated / Deboronated Deboronation->M3 N-dealkylation

Caption: Figure 1. Biotransformation pathway of Ixazomib showing the formation of the deboronated M3 metabolite.

Results & Interpretation

When analyzing patient plasma samples, the M3 metabolite appears as a distinct peak in the chromatogram.

Quantitative Data Summary
AnalyteMolecular CharacteristicPlasma Abundance (% TRA)Pharmacological Activity
Ixazomib Boronic Acid (

)
54.2%Active
M1 Deboronated18.9%Inactive
M3 Deboronated / N-dealkylated10.6%Inactive
M2 Deboronated7.9%Inactive

Data Source: Pusalkar et al., 2018 (Pooled plasma AUC 0-816h).[6]

Interpretation of Mass Spectra[4]
  • Ixazomib Spectrum: Shows a cluster at m/z 361 (

    
    ) and 360 (
    
    
    
    ). Fragmentation yields ions characteristic of the dichlorobenzoyl moiety (m/z 173/175).
  • M3 Spectrum: Shows a single monoisotopic peak (no boron cluster). Fragmentation still yields the dichlorobenzoyl ion if the amide bond is intact, confirming it originates from the parent structure but has lost the boronic acid tail.

Discussion: Clinical Relevance

The identification of M3 is crucial for regulatory submissions but less critical for therapeutic monitoring. Since M3 lacks the boronic acid pharmacophore, it does not contribute to the proteasome inhibition efficacy. However, its presence confirms the operation of oxidative deboronation pathways. In patients with hepatic impairment, the ratio of M3 to Parent may alter, although clinical studies suggest no dose adjustment is needed for mild impairment.

For drug development professionals, the M3 metabolite serves as a marker of metabolic clearance stability . Its formation is rate-limited by the initial deboronation step, making it a reliable indicator of non-CYP mediated clearance mechanisms.

References

  • Pusalkar, S., et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces.[2] Cancer Chemotherapy and Pharmacology.[1][4][10][11]

  • Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics.[1][3][4][12][13]

  • PMDA (Pharmaceuticals and Medical Devices Agency). (2017). Report on the Deliberation Results: Ninlaro (Ixazomib).[11]

  • European Medicines Agency (EMA). (2016). Ninlaro: EPAR - Public assessment report.

Sources

A Comparative Analysis of a Designed Benzamide Scaffold and an Endogenous Reactive Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of biomedical research and drug development, a clear distinction exists between meticulously designed therapeutic agents and reactive endogenous metabolites that drive pathology. This guide provides an in-depth comparative analysis of two chemically and biologically distinct entities: 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide , a representative of a stable, synthetically-derived therapeutic scaffold, and 2-oxo-ethyl aldehyde (Glyoxal) , a highly reactive dicarbonyl species generated endogenously. We will explore their disparate chemical properties, synthesis, and biological implications. 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide exemplifies a class of molecules designed for specific target engagement, with potential applications as enzyme inhibitors. In stark contrast, glyoxal is a key mediator of "carbonyl stress," contributing to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and the pathogenesis of numerous chronic diseases. This whitepaper will furnish researchers and drug development professionals with a foundational understanding of these two molecules, detailing experimental protocols for their synthesis and analysis, and contextualizing their opposing roles in human health and therapeutic intervention.

Part I: Profile of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide

Substituted benzamides are a cornerstone of medicinal chemistry, serving as versatile scaffolds for developing agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Their stability and capacity for tailored chemical modification make them ideal candidates for targeted drug design.

Chemical Identity and Properties

2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide is a specific derivative within this class. Its structure is characterized by a dichlorinated benzene ring linked via an amide bond to a glycinamide moiety. This compound is known as a metabolite of the proteasome inhibitor Ixazomib and has been investigated as a potential inhibitor of enzymes like autotaxin.[4][5]

PropertyValueSource
IUPAC Name N-(2-amino-2-oxoethyl)-2,5-dichlorobenzamide[6]
Molecular Formula C₉H₈Cl₂N₂O₂[7]
Molecular Weight 247.08 g/mol [7]
CAS Number 1378314-08-9[6]
Stereochemistry Achiral[7]
Synthesis and Derivatization

The synthesis of N-substituted benzamides is a well-established process in organic chemistry, typically involving the coupling of a benzoic acid derivative with an amine. The choice of activating agent for the carboxylic acid and the reaction conditions are critical for achieving high yields and purity. Common methods include converting the benzoic acid to a more reactive acyl chloride or using coupling agents like dicyclohexylcarbodiimide (DCC).[2][8]

The general workflow involves activating the carboxylic acid, followed by nucleophilic acyl substitution by the amine. This modular approach allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies, which are fundamental to optimizing the biological activity of new chemical entities.[2][9]

G cluster_start Starting Materials cluster_reaction Reaction Steps A 2,5-Dichlorobenzoic Acid D Step 1: Acyl Chloride Formation (Activation of Carboxyl Group) A->D B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) B->D C Glycinamide (H₂N-CH₂-CONH₂) E Step 2: Nucleophilic Acyl Substitution (Amide Bond Formation) C->E D->E Intermediate: 2,5-Dichlorobenzoyl chloride F Purification (Recrystallization or Chromatography) E->F G Final Product: 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide F->G

General Synthesis Workflow for N-substituted Benzamides.
Biological Significance and Potential Mechanism of Action

The benzamide scaffold is present in numerous FDA-approved drugs. Many derivatives exhibit potent biological activity by acting as enzyme inhibitors. For example, several 2-aminobenzamide derivatives are known to inhibit histone deacetylases (HDACs).[10] HDACs are critical enzymes in the epigenetic regulation of gene expression; their inhibition can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells.[10] The core mechanism involves the benzamide's functional groups chelating a zinc ion within the enzyme's active site, thereby blocking its catalytic activity.[9]

G cluster_drug Drug Action cluster_cellular Cellular Machinery cluster_outcome Biological Outcome Drug Benzamide Inhibitor (e.g., 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide) HDAC HDAC Enzyme Drug->HDAC Inhibition Histone Acetylated Histones on Chromatin HDAC->Histone Deacetylation (Represses Genes) Gene Tumor Suppressor Genes (e.g., p21, BAX) Histone->Gene Maintains Acetylated State (Allows Transcription) TF Transcription Factors TF->Gene Binds & Activates Result Cell Cycle Arrest Apoptosis Gene->Result

Hypothetical Mechanism: HDAC Inhibition by a Benzamide Derivative.

Part II: Profile of 2-oxo-ethyl Aldehyde (Glyoxal)

Glyoxal (OHC-CHO) is the smallest dialdehyde and represents a class of highly reactive molecules starkly different from designed therapeutic agents.[11] It is not a synthetic drug but rather an endogenous metabolite produced through normal and pathological metabolic processes.

Chemical Identity and High Reactivity

The defining feature of glyoxal is the presence of two adjacent aldehyde groups, which makes it exceptionally reactive.[12] This reactivity is the basis for its biological effects. In aqueous solutions, it exists in equilibrium with its hydrate forms. Glyoxal is a key precursor in the non-enzymatic glycation of proteins, lipids, and nucleic acids, a process that leads to the formation of Advanced Glycation End-products (AGEs).[13]

PropertyValueSource
IUPAC Name Ethanedial[14]
Molecular Formula C₂H₂O₂[11]
Molecular Weight 58.04 g/mol [11]
CAS Number 107-22-2[14]
Description Smallest dialdehyde; highly reactive electrophile.[11][13]
Endogenous Formation and Pathophysiological Role

Glyoxal is formed in the body as a byproduct of carbohydrate, lipid, and protein metabolism.[12][13] Key sources include the autooxidation of glucose and lipid peroxidation.[15] Under conditions of hyperglycemia or oxidative stress, its production is significantly increased.[16]

The accumulation of glyoxal and other reactive dicarbonyls leads to a state known as "carbonyl stress."[13] Glyoxal readily reacts with the free amino groups of lysine and arginine residues in proteins, initiating a complex series of reactions that culminate in the formation of irreversible, cross-linked structures known as AGEs.[17] The accumulation of AGEs alters protein structure and function, leading to vascular stiffening, endothelial dysfunction, and inflammation.[16][17] This process is a major contributor to the complications of diabetes, neurodegenerative diseases, and the general aging process.[11][13] The inflammatory effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-products (RAGE), which triggers pro-inflammatory signaling cascades.[18][19]

G cluster_formation Endogenous Formation cluster_reaction AGE Formation cluster_signaling Pathological Signaling Glucose Glucose Oxidation Glyoxal Glyoxal (OHC-CHO) Glucose->Glyoxal Lipids Lipid Peroxidation Lipids->Glyoxal Protein Proteins (Lys, Arg residues) Glyoxal->Protein Non-enzymatic Glycation AGE Advanced Glycation End-products (AGEs) Protein->AGE Cross-linking & Rearrangement RAGE RAGE Receptor AGE->RAGE Binding & Activation NFkB NF-κB Pathway RAGE->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Upregulation Damage Cellular Damage Inflammation Fibrosis Cytokines->Damage

Glyoxal-induced AGE Formation and Pro-inflammatory RAGE Signaling.

Part III: Comparative Analysis: Designed Stability vs. Reactive Pathology

The juxtaposition of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide and glyoxal highlights the fundamental dichotomy between a stable, targeted therapeutic agent and a reactive, promiscuous endogenous toxin.

Feature2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide2-oxo-ethyl Aldehyde (Glyoxal)
Origin Synthetic, designed moleculeEndogenous, metabolic byproduct
Core Chemistry Stable aromatic amide structureHighly reactive dialdehyde
Biological Role Therapeutic Agent: Designed for high-specificity interaction with a biological target (e.g., enzyme active site).Pathological Mediator: Reacts non-specifically with numerous biomolecules, causing damage.
Reactivity Chemically stable under physiological conditions.High electrophilicity leads to rapid, covalent modification of nucleophiles (e.g., amino groups).
Implication in Disease A potential treatment for diseases like cancer by inhibiting specific pathways.A cause or contributor to disease pathology (diabetes complications, aging, neurodegeneration).
Drug Dev. Relevance A lead scaffold for optimization.A source of therapeutic targets (e.g., AGE breakers, RAGE inhibitors, glyoxalase system enhancers).

Experimental Methodologies

Protocol 1: General Synthesis of an N-substituted Benzamide

Causality: This protocol outlines a standard method for forming a stable amide bond, a key reaction in synthesizing compounds like 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide. The conversion of the carboxylic acid to an acyl chloride (Step 1) is crucial because the acyl chloride is a much stronger electrophile, facilitating an efficient reaction with the weakly nucleophilic amine at room temperature.[2]

Materials:

  • Substituted Benzoic Acid (e.g., 2,5-dichlorobenzoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Substituted Amine (e.g., Glycinamide hydrochloride)

  • Base (e.g., Triethylamine or Pyridine)

  • Stir plate, round-bottom flasks, condenser, separation funnel.

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling: In a separate flask, suspend the amine hydrochloride (1.1 eq) in anhydrous DCM. Add the base (2.2 eq) and stir for 15 minutes at 0°C.

  • Dissolve the crude acyl chloride from Step 4 in a small amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separation funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final N-substituted benzamide.[3]

Protocol 2: In Vitro Assay for Glyoxal-Induced Protein Glycation

Causality: This assay simulates the pathological process of AGE formation. By incubating a model protein (Bovine Serum Albumin, BSA) with glyoxal, we can measure the formation of AGEs. The use of fluorescence spectroscopy is a common and reliable method for detection, as many AGEs possess characteristic fluorescent properties.[18] This provides a self-validating system to screen for potential inhibitors of glycation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Glyoxal solution (typically 40% in H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplates (for fluorescence)

  • Fluorescence spectrophotometer (Excitation ~370 nm, Emission ~440 nm)

  • Incubator at 37°C

Procedure:

  • Preparation of Solutions: Prepare a stock solution of BSA (e.g., 10 mg/mL) in PBS. Prepare a working solution of glyoxal (e.g., 10 mM) in PBS.

  • Incubation: In the wells of a 96-well plate, set up the following reactions (final volume e.g., 200 µL):

    • Control: 100 µL BSA stock + 100 µL PBS

    • Glycation: 100 µL BSA stock + 100 µL glyoxal working solution

    • (Optional) Inhibition: 50 µL BSA stock + 50 µL potential inhibitor + 100 µL glyoxal working solution

  • Seal the plate to prevent evaporation and incubate at 37°C for 24-72 hours.

  • Measurement: After incubation, measure the fluorescence intensity of each well using a spectrophotometer. Set the excitation wavelength to approximately 370 nm and the emission wavelength to approximately 440 nm.

  • Analysis: Compare the fluorescence intensity of the "Glycation" group to the "Control" group. A significant increase in fluorescence indicates the formation of fluorescent AGEs. The efficacy of any tested inhibitor can be calculated based on the reduction of this fluorescence.

Conclusion

The comparative analysis of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide and glyoxal provides a clear illustration of two opposing forces in pharmacology and pathology. The benzamide represents the precision of modern drug design, where stable chemical scaffolds are engineered to selectively modulate biological targets for therapeutic benefit. Glyoxal, conversely, embodies the challenge posed by reactive endogenous species that cause widespread, non-specific damage, driving the progression of chronic diseases. For researchers in drug development, understanding this distinction is paramount. It informs not only the design of new therapeutic agents but also the identification of novel strategies aimed at mitigating the pathological consequences of endogenous toxins like glyoxal, ultimately opening new avenues for treating a host of metabolic and age-related disorders.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280. Available from: [Link]

  • Ren, Y., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2319. Available from: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci. Pharm., 92(4), 45. Available from: [Link]

  • Joung, Y.H., et al. (2024). Copper-catalyzed photoredox reaction of aldehydes with O -benzoyl hydroxylamines for the formation of amides. New Journal of Chemistry. Available from: [Link]

  • Macedo, A.C., et al. (2021). Bacterial Adaptation to Stress Induced by Glyoxal/Methylglyoxal and Advanced Glycation End Products. International Journal of Molecular Sciences, 22(24), 13233. Available from: [Link]

  • Wikipedia. Glyoxal. Wikipedia. Available from: [Link]

  • ResearchGate. Formation of methylglyoxal and glyoxal in biological systems. ResearchGate. Available from: [Link]

  • EWG Skin Deep®. What is GLYOXAL. EWG. Available from: [Link]

  • PubChem. 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide. PubChem. Available from: [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products (SCCP) on glyoxal. European Commission. Available from: [Link]

  • Vulese, V., et al. (2016). Hyperglycemic oxoaldehyde, glyoxal, causes barrier dysfunction, cytoskeletal alterations, and inhibition of angiogenesis in vascular endothelial cells: aminoguanidine protection. Microvascular Research, 105, 107-117. Available from: [Link]

  • Kitamura, K., et al. (2012). Glyoxal-induced formation of advanced glycation end-products in type 1 collagen decreases both its strength and flexibility in vitro. Journal of Diabetes Investigation, 3(6), 487-493. Available from: [Link]

  • Ittyerah, P.I., & Pandya, K.C. (1934). The condensation of aldehydes with amides. Proceedings of the Indian Academy of Sciences - Section A, 1, 440-445. Available from: [Link]

  • Sultana, R., et al. (2024). Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches. Scientific Reports, 14(1), 1845. Available from: [Link]

  • Taylor, R. D., et al. (2021). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. Molecules, 26(23), 7247. Available from: [Link]

  • Matias, M.I., et al. (2021). The Glyoxalase System in Age-Related Diseases: Nutritional Intervention as Anti-Ageing Strategy. Antioxidants, 10(8), 1183. Available from: [Link]

  • Mondal, S., et al. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. Inorganics, 11(11), 441. Available from: [Link]

  • Kos, J., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2594-2618. Available from: [Link]

  • GSRS. BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. GSRS. Available from: [Link]

  • Inxight Drugs. BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Inxight Drugs. Available from: [Link]

  • ResearchGate. Structure and Spectral Characteristics of 2-Oxoaldehydes and 2-Oxoacids. ResearchGate. Available from: [Link]

  • CK-12 Foundation (2026). Chemical Properties of Aldehydes and Ketones. CK-12. Available from: [Link]

  • Eeda, V., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. Available from: [Link]

  • Google Patents. CN107205972A - Substituted N-(2-(amino)-2-oxoethyl)benzamide inhibitors of autotaxin and their preparation and use in the treatment of LPA-dependent or LPA-mediated diseases. Google Patents.
  • Chemistry LibreTexts (2023). Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • Open Library Publishing Platform. 24.4 Chemical Properties of Aldehydes and Ketones. Open Library. Available from: [Link]

  • Britannica. Aldehyde. Britannica. Available from: [Link]

Sources

Pharmacokinetics and Biotransformation of Ixazomib: A Technical Guide to Hydrolytic Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ixazomib (NINLARO®) represents a significant milestone in oncology as the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma[1]. Unlike traditional small molecules that rely heavily on hepatic Cytochrome P450 (CYP) enzymes for clearance, ixazomib exhibits a unique pharmacokinetic (PK) profile dominated by non-CYP-mediated hydrolytic and oxidative biotransformation[2]. For drug development professionals and clinical pharmacologists, understanding the hydrolytic metabolism of ixazomib is critical. This whitepaper deconstructs the systemic pharmacokinetics of ixazomib, the structural causality behind its inactive hydrolytic metabolites, and the highly sensitive radiolabeled methodologies used to validate its mass balance.

Mechanistic Foundation: Prodrug Hydrolysis & Target Engagement

Ixazomib is formulated and administered as a stable citrate ester prodrug known as ixazomib citrate (MLN9708) [3]. The strategic use of a citrate ester overcomes the inherent chemical instability and poor oral bioavailability of free boronic acids.

Upon ingestion and exposure to physiological aqueous environments (such as gastrointestinal fluids and plasma), ixazomib citrate undergoes rapid and complete hydrolysis to release the biologically active boronic acid pharmacophore, ixazomib (MLN2238) [3].

Causality of Target Engagement: The active boronic acid moiety is strictly required for the drug's mechanism of action. It forms a reversible, pseudo-covalent bond with the N-terminal threonine residue of the β5 (chymotrypsin-like) subunit of the 20S proteasome[2]. If this boronic acid group is lost or modified during metabolism, the molecule loses its binding affinity entirely, rendering it pharmacologically inert.

G Prodrug Ixazomib Citrate (MLN9708 Prodrug) Active Ixazomib (MLN2238) (Active Boronic Acid) Prodrug->Active Rapid Aqueous Hydrolysis Proteasome 20S Proteasome (Target Engagement) Active->Proteasome Reversible β5 Inhibition Metabolites Hydrolytic Metabolites (M1, M2, M3) Active->Metabolites Oxidative Deboronation Excretion Excretion (Urine & Feces) Metabolites->Excretion Systemic Clearance

Figure 1: Pharmacokinetic pathway of Ixazomib from prodrug hydrolysis to target engagement and clearance.

Systemic Pharmacokinetics of Ixazomib

The clinical pharmacology of ixazomib is characterized by rapid absorption, extensive tissue distribution, and a long terminal half-life[2]. Because of its high potency and specific binding kinetics, traditional absolute bioavailability crossover studies were bypassed in favor of population PK modeling[3].

Table 1: Key Pharmacokinetic Parameters of Ixazomib
PK ParameterValue / CharacteristicClinical Implication
Oral Bioavailability ~58%Reliable systemic exposure; high-fat meals reduce AUC by 28%, necessitating empty-stomach administration[1].
Tmax ~1 hourRapid prodrug hydrolysis and systemic absorption[1].
Volume of Distribution (Vd) 543 LExtensive extravascular distribution into tissues[1].
Protein Binding 99%Highly bound to plasma proteins, restricting renal filtration of the parent drug[1].
Terminal Half-Life (t1/2) ~9.5 daysSupports a convenient once-weekly dosing regimen (Days 1, 8, 15 of a 28-day cycle)[1].
Clearance Routes Urine (62%), Feces (22%)Predominantly eliminated as inactive metabolites; <3.5% excreted unchanged in urine[1].

Biotransformation: The Role of Hydrolytic Metabolites

A defining feature of ixazomib is its metabolic clearance mechanism. Unlike many oncology therapeutics, ixazomib is a low-clearance drug where non-CYP-mediated metabolism is the primary driver of elimination [2]. While in vitro studies show that multiple CYP isozymes (CYP3A4, CYP1A2, CYP2B6) can metabolize ixazomib at supratherapeutic concentrations, their contribution at clinically relevant doses is minimal[2].

Instead, the major biotransformation pathways in humans are hydrolysis, oxidative deboronation, and N-dealkylation [4].

The M1, M2, and M3 Metabolites

In a definitive Phase I mass balance study, researchers profiled the circulating and excreted metabolites of ixazomib. The primary circulating entities identified in pooled plasma (AUC0-816h) were the parent drug and three major metabolites: M1, M2, and M3[4].

Table 2: Metabolite Distribution in Plasma and Excreta
AnalyteIdentity% of Total Radioactivity (Plasma)Pharmacological Status
Ixazomib Parent Drug54.2%Active
M1 Deboronated Metabolite18.9%Inactive
M3 Deboronated Metabolite10.6%Inactive
M2 Deboronated Metabolite7.91%Inactive

Note: M1 is also the predominant metabolite in excreta, accounting for 31.1% of the total dose recovered[4].

The Causality of Inactivity: Structural identification via LC-MS/MS revealed a critical commonality among M1, M2, and M3: all identified metabolites are de-boronated [4]. Because the boronic acid moiety is the essential pharmacophore required to form the transition-state complex with the 20S proteasome, its hydrolytic cleavage permanently abolishes target binding. Consequently, these metabolites are pharmacologically inactive, ensuring that systemic toxicity is tightly correlated only with parent drug exposure[4].

Experimental Methodologies: 14C-Ixazomib Mass Balance Protocol

To confidently map the hydrolytic pathways of a drug with a 9.5-day half-life, standard LC-MS workflows are insufficient due to the risk of missing structurally altered, non-UV-absorbing fragments. A self-validating mass balance protocol utilizing [14C]-radiolabeling ensures that every atomic fragment of the parent molecule is accounted for.

Below is the step-by-step methodology adapted from the pivotal study by Pusalkar et al.[4]:

Step 1: Microdose Administration
  • Action: Administer a single 4.1-mg oral dose of [14C]-ixazomib solution to patients.

  • Rationale: The dose contains approximately 500 nCi of Total Radioactivity (TRA). This "microdose" of radiation is safe for human subjects but provides a permanent isotopic tag on the core carbon scaffold of the drug, allowing researchers to track metabolites even after complete deboronation[4].

Step 2: Longitudinal Sample Collection
  • Action: Collect plasma, urine, and fecal samples continuously from 0 to 168 hours post-dose, followed by intermittent collections on Days 14, 21, 28, and 35.

  • Rationale: Ixazomib’s massive volume of distribution (543 L) and long half-life (9.5 days) necessitate a 35-day collection window to achieve >76% total radioactive recovery[1][4].

Step 3: Accelerator Mass Spectrometry (AMS) for TRA
  • Action: Analyze samples using AMS to quantify the 14C/12C isotope ratio.

  • Rationale: Traditional liquid scintillation counting (LSC) lacks the sensitivity for a 500 nCi dose distributed over 35 days. AMS physically separates isotopes by mass, providing attomole-level sensitivity to quantify the exact concentration of drug-related material in plasma and excreta[4].

Step 4: Structural Elucidation via LC-MS/MS
  • Action: Subject the radioactive fractions to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Rationale: While AMS provides quantitative mass balance, LC-MS/MS provides qualitative structural data. Fragmentation patterns confirm the absence of the boron isotope cluster, definitively proving that M1, M2, and M3 are de-boronated[4].

Workflow Dose 1. Administer 14C-Ixazomib (4.1 mg, ~500 nCi TRA) Sample 2. Collect Excreta & Plasma (0-816 hours) Dose->Sample AMS 3. Accelerator Mass Spectrometry (Total Radioactivity Quantification) Sample->AMS 14C/12C Ratio LCMS 4. LC-MS/MS Analysis (Structural Identification) Sample->LCMS Fragmentation Data 5. Mass Balance & Metabolite Profiling (M1, M2, M3) AMS->Data Quantitative LCMS->Data Qualitative

Figure 2: Experimental workflow for [14C]-Ixazomib mass balance and metabolite profiling.

Clinical & Toxicological Implications

The reliance on non-CYP hydrolytic metabolism provides a distinct clinical advantage. Because ixazomib is not heavily dependent on CYP3A4 for clearance at therapeutic doses, it exhibits a highly favorable Drug-Drug Interaction (DDI) profile[2]. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) does not result in clinically meaningful increases in ixazomib exposure[2]. This is a vital feature for multiple myeloma patients, who are typically older and subject to complex polypharmacy.

Furthermore, because the hydrolytic metabolites are pharmacologically inactive, circulating metabolite accumulation in patients with mild-to-moderate renal impairment does not exacerbate systemic toxicity, allowing for broad dosing flexibility[1].

References

  • Gupta N, et al. "Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor." Clinical Pharmacokinetics, 2018. 2

  • Pusalkar S, et al. "Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces." Cancer Chemotherapy and Pharmacology, 2018. 4

  • Therapeutic Goods Administration (TGA). "Australian Public Assessment Report for Ixazomib citrate." Australian Government Department of Health, 2017. 3

  • American College of Clinical Pharmacology (ACCP). "FDA Approves NINLARO." ACCP Clinical Pharmacology Updates, 2015. 1

Sources

Methodological & Application

Application Note: Overcoming Steric & Solubility Challenges in the Synthesis of 2-(2,5-Dichlorobenzamido)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Coupling Reaction Conditions for 2,5-Dichlorobenzoic Acid and Glycinamide Content Type: Detailed Application Note & Protocols

Executive Summary & Strategic Analysis

The coupling of 2,5-dichlorobenzoic acid with glycinamide presents a classic intersection of two synthetic challenges: steric hindrance and solubility mismatch .

  • The Steric Challenge: The ortho-chloro substituent on the benzoic acid creates significant steric bulk near the electrophilic carbonyl center. While the electron-withdrawing nature of the chlorines (-I effect) theoretically activates the carbonyl, the steric shielding prevents bulky coupling agents (like HATU or BOP) from approaching efficiently, often leading to slow kinetics or stalled intermediates.

  • The Solubility Challenge: Glycinamide is typically supplied as a hydrochloride salt (Glycinamide·HCl). It is highly polar and water-soluble, whereas 2,5-dichlorobenzoic acid is lipophilic. Standard organic solvents (DCM, Toluene) often fail to solubilize the amine salt, while polar solvents (DMF, DMSO) can complicate aqueous workups.

Recommendation Strategy:

  • Method A (Discovery/MedChem): Use T3P® (Propylphosphonic Anhydride) . It is the superior choice for hindered acids, offers a "green" workup (water-soluble byproducts), and drives the reaction to completion without racemization concerns (though glycine is achiral).

  • Method B (Process/Scale-Up): Use the Acid Chloride route via Oxalyl Chloride. This activates the hindered acid to its most reactive species, overcoming steric barriers through high electrophilicity.

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the decision logic and mechanistic pathways for this specific transformation.

G Start Reactants: 2,5-Dichlorobenzoic Acid + Glycinamide HCl Decision Scale & Priority? Start->Decision PathA Method A: T3P Coupling (High Purity/MedChem) Decision->PathA Speed/Purity PathB Method B: Acid Chloride (Cost/Scale-Up) Decision->PathB Low Cost/Bulk ActA Activation: Mixed Anhydride Formation (T3P Active Species) PathA->ActA ActB Activation: Acyl Chloride Formation (COCl)2 / DMF cat. PathB->ActB Coupling Nucleophilic Attack (Glycinamide) ActA->Coupling Fast Kinetics ActB->Coupling High Reactivity Product Product: 2-(2,5-Dichlorobenzamido) acetamide Coupling->Product

Caption: Decision matrix for selecting T3P (Method A) vs. Acid Chloride (Method B) based on scale and purity requirements.

Method A: The T3P® Protocol (Recommended for High Purity)

Why this works: T3P is a cyclic anhydride that reacts with the carboxylic acid to form a mixed anhydride.[1] This intermediate is highly reactive but sterically compact compared to uronium salts (HATU), allowing the amine to attack the hindered carbonyl effectively. T3P byproducts are water-soluble, simplifying purification.[2]

Materials
  • Substrate: 2,5-Dichlorobenzoic acid (1.0 equiv)

  • Amine: Glycinamide[3]·HCl (1.2 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (3.5 equiv)

    • Note: 1.0 eq is consumed to free the amine from HCl, 1.0 eq for the acid, and excess drives the equilibrium.

  • Solvent: DMF (Preferred due to Glycinamide solubility) or EtOAc/DMF (4:1).

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichlorobenzoic acid (1.0 equiv) and Glycinamide·HCl (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Cool the mixture to 0°C. Dropwise add DIPEA (3.5 equiv). Stir for 10 minutes. The solution may become slightly cloudy as the amine salt neutralizes.

  • Activation & Coupling: Add T3P solution (1.5 equiv) dropwise.

    • Critical: Maintain temperature at 0°C during addition to prevent exotherms.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via LCMS or TLC (10% MeOH in DCM). Look for the disappearance of the acid.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

    • Wash sequentially with:

      • Water (to remove DMF and T3P byproducts).

      • 0.5 M HCl (to remove excess amine/DIPEA).

      • Sat. NaHCO₃ (to remove unreacted benzoic acid).

      • Brine .

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Usually not required. If necessary, recrystallize from EtOAc/Hexanes or triturate with cold ether.

Method B: The Acid Chloride Protocol (Recommended for Scale)

Why this works: Converting the hindered acid to an acid chloride creates a species so electrophilic that the steric hindrance of the ortho-chloro group becomes negligible. This method is cheaper but requires strict moisture control.

Materials
  • Substrate: 2,5-Dichlorobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Amine: Glycinamide[3]·HCl (1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) and DMF.[3][4]

Step-by-Step Protocol

Step 1: Acid Chloride Formation

  • Suspend 2,5-dichlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M) under Nitrogen/Argon.

  • Add catalytic DMF (2 drops).

  • Cool to 0°C and add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.

  • Stir at RT for 2 hours until gas evolution ceases and the solution clears.

  • Optional: Concentrate in vacuo to remove excess oxalyl chloride, then re-dissolve in DCM.

Step 2: Coupling

  • In a separate vessel, dissolve Glycinamide·HCl (1.2 equiv) in a minimal amount of DMF (solubility is poor in DCM). Add Base (3.0 equiv).

  • Cool the amine solution to 0°C.

  • Slowly add the Acid Chloride solution (from Step 1) to the amine mixture.

  • Stir at RT for 1–2 hours.

  • Workup: Quench with water. Extract with EtOAc (DCM may not extract the polar product well if it precipitates). Wash with 1N HCl and Sat.[3] NaHCO₃.

Analytical Validation & Troubleshooting

Data Summary Table
ParameterMethod A (T3P)Method B (Acid Chloride)
Reagent Cost HighLow
Workup Aqueous washes (Green)Requires careful quenching
Byproducts Water-soluble phosphatesHCl, CO, CO₂
Yield (Typical) 85–95%90–98%
Steric Tolerance ExcellentSuperior
Quality Control (NMR Expectations)

For 2-(2,5-Dichlorobenzamido)acetamide :

  • ¹H NMR (DMSO-d₆):

    • Amide NH (Coupling): ~8.5–9.0 ppm (triplet or broad singlet).

    • Amide NH₂ (Terminal): Two broad singlets around 7.0–7.5 ppm.

    • Glycine CH₂: Doublet (coupling to NH) around 3.8–4.0 ppm.

    • Aromatic: Three protons. Look for the distinctive splitting of the 2,5-dichloro pattern (often a doublet at ~7.5 ppm and overlapping multiplets).

Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Glycinamide HCl did not dissolve.

    • Fix: Increase DMF ratio. Ensure DIPEA is added before T3P to free the amine.

  • Issue: Sticky Precipitate.

    • Cause: Product insolubility.

    • Fix: If the product precipitates during reaction, simply filter the solid and wash with water and ether. This often yields pure product.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

  • Archimica. (2024). "T3P® (Propanephosphonic Acid Anhydride) Application Note." Archimica/Euticals Technical Guides. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6][7] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Application Note: Structural Elucidation of Metabolite M3 using UHPLC-Q-TOF/Orbitrap HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the workflow for the structural characterization of "Metabolite M3," a designated Phase I oxidative metabolite, using High-Resolution Mass Spectrometry (HRMS). In drug development, "M3" typically refers to a specific metabolite observed during in vitro (microsomal) or in vivo (plasma/urine) metabolic stability studies.

This guide moves beyond basic detection, focusing on the fragmentation logic required to localize the site of metabolism (SOM). We utilize Mass Defect Filtering (MDF) to isolate the metabolite from complex matrices and high-energy collision-induced dissociation (CID) to elucidate its structure.

Key Learning Outcomes:

  • Regulatory Alignment: Understanding MIST (Metabolites in Safety Testing) compliance.

  • Data Mining: Applying Mass Defect Filtering (MDF) to remove false positives.[1]

  • Structural Logic: Using fragment ion mass shifts to pinpoint metabolic modifications.

Regulatory Context & Scientific Rationale

The MIST Mandate

According to the FDA Guidance for Industry: Safety Testing of Drug Metabolites (MIST) , metabolites present at >10% of total drug-related exposure in humans at steady state must be characterized and evaluated for safety coverage in non-clinical species [1].[2] M3, often a hydroxylated or N-dealkylated product, frequently falls into this category due to the high catalytic activity of Cytochrome P450 (CYP) enzymes.

Why HRMS?

Nominal mass spectrometry (e.g., Triple Quadrupole) is insufficient for de novo structural elucidation. HRMS (Q-TOF or Orbitrap) provides:

  • Exact Mass (<5 ppm): Distinguishes between metabolic modifications (e.g., +O vs. +NH2) that have similar nominal masses.

  • Isotope Fidelity: Confirms elemental composition via

    
    C/
    
    
    
    C ratios.
  • Resolving Power: Separates the metabolite from isobaric matrix interferences.[1]

Experimental Protocol

Reagents and Sample Preparation
  • Matrix: Human Liver Microsomes (HLM) or Plasma.

  • Quenching: Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to precipitate proteins and halt enzymatic activity.

  • Standard: Parent Drug (10 µM final concentration).

Protocol Step-by-Step:

  • Incubation: Incubate Parent Drug with HLM and NADPH regenerating system at 37°C for 60 mins.

  • Quenching: Add ice-cold ACN (1:3 v/v). Vortex for 30s.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to an LC vial. Dilute 1:1 with water to improve peak shape.

LC-HRMS Acquisition Parameters

The following conditions are optimized for a generic small molecule (MW 300–800 Da).

ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100 mm, 1.7 µm)High peak capacity for separating isomers.
Mobile Phase A Water + 0.1% Formic AcidProton source for positive ionization (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
Ionization ESI Positive ModeMost drugs are basic/neutral.
Scan Mode Full Scan MS + Data Dependent MS/MS (ddMS2)Captures precursors and automatically fragments top ions.
Resolution > 30,000 FWHM (at m/z 400)Required to resolve mass defects.
Dynamic Exclusion 5.0 secondsPrevents re-fragmenting the parent drug, allowing M3 detection.

Data Processing: The "Needle in a Haystack"

Metabolites are often buried under endogenous background ions. We use Mass Defect Filtering (MDF) to extract M3.

Mass Defect Logic

The "Mass Defect" is the difference between the exact mass and the nearest integer mass.[3]

  • Hydrogen (H): Mass 1.0078 (Defect +7.8 mDa)

  • Oxygen (O): Mass 15.9949 (Defect -5.1 mDa)

Scenario:

  • Parent Drug:

    
     (Exact Mass: 334.1794). Mass Defect = 0.1794.
    
  • Metabolite M3 (Hydroxylation +O): Formula

    
     (Exact Mass: 350.1743).
    
  • Shift: The addition of Oxygen lowers the mass defect by ~5 mDa.

MDF Filter Setup: Set the filter window to [Parent Mass Defect ± 50 mDa]. This removes 90% of matrix ions (lipids, polymers) which typically have very different mass defects [2].

Structural Elucidation of M3 (Fragmentation Logic)

Once M3 is located (e.g.,


 350.1743, eluting at 4.2 min vs. Parent at 5.5 min), we must determine where the oxidation occurred.
The "Shift" Technique

We compare the MS/MS spectrum of the Parent against M3.

  • Conserved Fragments: If a fragment ion has the same

    
     in both Parent and M3, that portion of the molecule is unmodified .
    
  • Shifted Fragments: If a fragment ion in M3 is shifted by +15.9949 Da relative to the Parent, the modification is contained within that fragment .

Case Study: Hypothetical Kinase Inhibitor

Structure: [Piperazine Ring] -- (Amide Bond) -- [Phenyl Ring]

  • Parent Precursor:

    
     400.
    
  • M3 Precursor:

    
     416 (+16 Da, Hydroxylation).
    

Fragmentation Analysis:

  • Cleavage A (Amide Bond Break):

    • Parent yields Fragment 1 (Piperazine) at

      
       100 and Fragment 2 (Phenyl) at 
      
      
      
      300.
  • M3 Spectrum Observation:

    • We observe

      
       100 (Unchanged).
      
    • We observe

      
       316 (Shifted +16).
      
Diagnostic Ions
  • N-Oxides: Often show a characteristic loss of 16 Da or 18 Da in the source.

  • Glucuronides: Show a neutral loss of 176.0321 Da (

    
    ).
    
  • Aliphatic vs. Aromatic Hydroxylation: Aromatic hydroxylations are stable; aliphatic hydroxylations may dehydrate (

    
     loss, -18 Da) upon fragmentation [3].
    

Visualization of Workflows

Metabolite Identification Workflow

This diagram illustrates the end-to-end process from sample incubation to structural assignment.

MetID_Workflow Sample Biological Sample (Microsomes/Plasma) Quench Protein Precipitation (ACN + Formic Acid) Sample->Quench Incubation LCMS UHPLC-HRMS Acquisition (DDA / High Res) Quench->LCMS Injection MDF Data Processing Mass Defect Filtering LCMS->MDF Raw Data PeakPick Peak Picking (Find M3 Candidate) MDF->PeakPick Filtered Ion List MS2_Comp MS/MS Comparison (Parent vs. M3) PeakPick->MS2_Comp Select Precursor Structure Structural Elucidation (Localization of SOM) MS2_Comp->Structure Fragment Logic

Figure 1: Step-by-step workflow for identifying and characterizing metabolite M3 from biological matrices.

Fragmentation Decision Tree

This logic tree guides the researcher in interpreting the mass shifts observed in the MS/MS spectrum.

Frag_Logic Start Compare Parent vs. M3 MS/MS Spectra CoreFrag Is the Core Fragment Shifted (+16 Da)? Start->CoreFrag Yes_Shift Modification is ON this Fragment CoreFrag->Yes_Shift Yes No_Shift Modification is NOT on this Fragment CoreFrag->No_Shift No Deep_Frag Check Secondary Fragments (MS3) Yes_Shift->Deep_Frag Other_Side Modification is on the 'Other' half No_Shift->Other_Side Final_Loc Localization: Specific Ring/Chain Deep_Frag->Final_Loc Other_Side->Final_Loc

Figure 2: Decision logic for localizing the Site of Metabolism (SOM) based on fragment mass shifts.

References

  • FDA Guidance for Industry. (2020).[4] Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration.[2][5] [Link]

  • Zhu, M., et al. (2009). Detection and structural characterization of glutathione-trapped reactive metabolites using liquid chromatography-high-resolution mass spectrometry and mass defect filtering. Analytical Chemistry, 79(21), 8333-8341. [Link]

  • Holčapek, M., et al. (2012). Metabolite identification using high-resolution mass spectrometry. TrAC Trends in Analytical Chemistry, 32, 78-89. [Link]

Sources

Application Note & Protocol: Comprehensive Guide to the Solubility and Stability of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Compound and its Solvent

2,5-dichloro-N-(2-oxo-ethyl)-benzamide is a small molecule featuring a dichlorinated benzene ring linked to an N-acylethanolamine moiety. The presence of the benzamide group, coupled with the reactive α-keto-ethyl substituent, suggests its potential as a pharmacologically active agent. In preclinical drug discovery and in vitro screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice for such compounds due to its broad solubilizing power for both polar and nonpolar molecules.[1][2] However, the long-term stability of compounds in DMSO can be influenced by factors such as storage conditions, water content, and the inherent reactivity of the solute.[3]

This document provides a detailed guide to understanding and evaluating the solubility and stability of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in DMSO. It offers both theoretical insights and actionable, step-by-step protocols for accurate and reproducible experimental work.

Key Structural Features and Potential Liabilities

The chemical structure of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide presents several functional groups that warrant careful consideration for stability:

  • Amide Linkage: While generally stable, amide bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions, or in the presence of certain enzymes.

  • α-Keto-Amide Moiety: This group is more electrophilic than a simple amide and could be a site for nucleophilic attack.

  • Dichlorinated Benzene Ring: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the entire molecule.

Understanding these features is critical for designing robust stability studies and interpreting their results.

Solubility Assessment in DMSO

Determining the precise solubility of a compound is crucial for preparing accurate stock solutions and avoiding precipitation in downstream assays. Both thermodynamic and kinetic solubility are relevant concepts in this context.

Thermodynamic Solubility Protocol

This protocol determines the equilibrium solubility of the compound in DMSO.

Objective: To determine the maximum concentration of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide that can be dissolved in DMSO at equilibrium at a specified temperature (e.g., 25°C).

Materials:

  • 2,5-dichloro-N-(2-oxo-ethyl)-benzamide (solid)

  • Anhydrous DMSO (purity ≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • High-speed microcentrifuge

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.[1]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[1]

    • Vortex the mixture vigorously for 5-10 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound until a precipitate is observed and remains after further vortexing.[1]

  • Equilibration:

    • Place the sealed tube in a thermostatic shaker set to 25°C.

    • Incubate for 24-48 hours to ensure the solution reaches equilibrium. Gentle, continuous agitation is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.[1]

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the HPLC's standard curve.

    • Analyze the diluted sample by HPLC to determine the precise concentration.

    • The calculated concentration represents the thermodynamic solubility of the compound in DMSO at 25°C.

Kinetic Solubility Protocol (Nephelometry)

This high-throughput method is useful for assessing the solubility of a compound upon its rapid dilution from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological assays.[4][5]

Objective: To determine the concentration at which 2,5-dichloro-N-(2-oxo-ethyl)-benzamide precipitates when a DMSO stock solution is rapidly diluted in an aqueous buffer.

Materials:

  • A 10 mM stock solution of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in 100% DMSO.

  • Anhydrous DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well clear-bottom microtiter plates.

  • A nephelometer or plate reader capable of measuring light scattering.

Step-by-Step Methodology:

  • Preparation of Serial Dilutions:

    • In a 96-well plate, perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[4]

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve a final DMSO concentration of 1%.[4]

  • Incubation and Measurement:

    • Immediately mix the contents of the plate by shaking for 2 minutes.

    • Incubate at room temperature for a defined period (e.g., 1-2 hours).

    • Measure the light scattering of each well using a nephelometer.[5]

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration of the compound that does not exhibit a significant increase in light scattering compared to a buffer-only control.[4]

Data Presentation: Solubility
ParameterMethodSolventTemperature (°C)Solubility (mM)Notes
Thermodynamic SolubilityHPLC QuantificationAnhydrous DMSO25[Insert experimental value]Equilibrium reached after 48h.
Kinetic SolubilityNephelometryPBS (1% DMSO)25[Insert experimental value]Measured after 1-hour incubation.

Stability Assessment in DMSO

The stability of a compound in DMSO is critical for ensuring the integrity of stock solutions over time. This protocol evaluates stability under various storage conditions.[4]

Objective: To assess the chemical stability of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in DMSO at different temperatures and after repeated freeze-thaw cycles.

Materials:

  • A freshly prepared, accurately quantified stock solution of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in anhydrous DMSO (e.g., 10 mM).

  • HPLC system with a UV-Vis detector.

  • Autosampler vials.

  • Temperature-controlled storage units (25°C, 4°C, -20°C, -80°C).

Step-by-Step Methodology:

  • Sample Preparation and Aliquoting:

    • Prepare a bulk 10 mM stock solution in anhydrous DMSO.

    • Aliquot the solution into multiple autosampler vials for each storage condition to avoid repeated opening of the main stock.

  • Storage Conditions and Time Points:

    • Time Zero (T=0): Immediately analyze a fresh aliquot to establish the initial purity and concentration.[4]

    • Room Temperature (25°C): Store a set of aliquots at room temperature.

    • Refrigerated (4°C): Store a set of aliquots at 4°C.

    • Frozen (-20°C): Store a set of aliquots at -20°C.

    • Deep-Frozen (-80°C): Store a set of aliquots at -80°C.

    • Freeze-Thaw Cycles: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., freeze at -20°C for at least 12 hours, then thaw at room temperature for 1 hour; repeat for 5-10 cycles).[3][4]

  • Analysis Schedule:

    • Analyze samples at various time points (e.g., 0, 1 week, 4 weeks, 3 months, 6 months).[4]

  • HPLC Analysis:

    • At each time point, retrieve an aliquot from each storage condition.

    • Dilute the sample appropriately with mobile phase.

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram to determine the peak area of the parent compound and identify any new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • A compound is often considered stable if the remaining parent compound is ≥95% of the initial amount.

Potential Degradation Pathways

The primary anticipated degradation pathway for 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in the presence of trace water in DMSO is the hydrolysis of the amide bond, which would yield 2,5-dichlorobenzoic acid and 2-amino-1-oxo-ethane.

Data Presentation: Stability
Storage ConditionTime Point% Remaining Parent CompoundObservations (e.g., new peaks)
25°CT=0100%-
1 Week[Value][Describe any new peaks]
4 Weeks[Value][Describe any new peaks]
4°CT=0100%-
1 Week[Value][Describe any new peaks]
4 Weeks[Value][Describe any peaks]
-20°CT=0100%-
1 Week[Value][Describe any new peaks]
4 Weeks[Value][Describe any new peaks]
-80°CT=0100%-
1 Week[Value][Describe any new peaks]
4 Weeks[Value][Describe any new peaks]
Freeze-Thaw (-20°C)5 Cycles[Value][Describe any new peaks]
10 Cycles[Value][Describe any new peaks]

Visualization of Workflows

Thermodynamic Solubility Workflow

G A Prepare Supersaturated Solution (Compound + Anhydrous DMSO) B Equilibrate for 24-48h (25°C with shaking) A->B C Centrifuge at High Speed (Separate excess solid) B->C D Collect Supernatant C->D E Dilute Supernatant D->E F Quantify by HPLC E->F G Determine Thermodynamic Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Study Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare 10 mM Stock Solution in Anhydrous DMSO B Aliquot into Vials A->B C 25°C B->C D 4°C B->D E -20°C B->E F -80°C B->F G Freeze-Thaw Cycles B->G H Analyze at Time Points (T=0, 1W, 4W, 3M, 6M) C->H D->H E->H F->H G->H I HPLC Quantification H->I J Calculate % Remaining Parent I->J

Caption: Workflow for Long-Term Stability Assessment in DMSO.

Best Practices for Handling and Storage

Based on established principles for compound management, the following recommendations are provided for 2,5-dichloro-N-(2-oxo-ethyl)-benzamide.

  • Use Anhydrous DMSO: To minimize the risk of hydrolysis, always use high-purity, anhydrous DMSO (water content <0.1%).[3]

  • Aliquot Stock Solutions: To prevent contamination and degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[6]

  • Recommended Storage: For long-term storage (months to years), solutions in DMSO should be kept at -80°C.[6] For short-term storage (weeks), -20°C is generally acceptable. Avoid storing at 4°C or room temperature for extended periods.

  • Thawing Procedure: When thawing frozen aliquots, bring them to room temperature and vortex gently to ensure the compound is fully redissolved before use.

  • Avoid Light Exposure: While not specifically tested here, photostability can be a concern for many organic molecules. It is good practice to store solutions in amber vials or in the dark.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Di, L., & Kerns, E. H. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dichloro-N-(2-((1-hydroxy-3-methylbutyl)amino)-2-oxoethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • GSRS. (n.d.). BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. Global Substance Registration System. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. Available at: [Link]

  • Inxight Drugs. (n.d.). BENZAMIDE, 2,5-DICHLORO-N-(2-((2-HYDROXY-3-METHYLPENTYL)AMINO)-2-OXOETHYL)-. National Center for Advancing Translational Sciences. Available at: [Link]

  • Inxight Drugs. (n.d.). BENZAMIDE, N-(2-AMINO-2-OXOETHYL)-2,5-DICHLORO-. National Center for Advancing Translational Sciences. Available at: [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Available at: [Link]

  • ResearchGate. (2002). Activated Dimethyl Sulfoxide Dehydration of Amide and Its Application to One-Pot Preparation of Benzyl-Type Perfluoroimidates. Available at: [Link]

  • Eawag-BBD. (2009). 2,6-Dichlorobenzonitrile Degradation Pathway. Available at: [Link]

  • ResearchGate. (2022). Scheme 3. Reported decay of DMSO radicals (1c) and DMF radicals (2c) obtained after pulse radiolysis. Available at: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

Sources

Troubleshooting & Optimization

Resolving Ixazomib M3 from M1 and M2 metabolites in reverse-phase chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of resolving the Ixazomib metabolite M3 from its related metabolites, M1 and M2, using reverse-phase chromatography. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during method development and troubleshooting.

The Challenge: Separating Structurally Similar Analytes

Ixazomib is an oral proteasome inhibitor used in the treatment of multiple myeloma.[1][2] It is administered as a citrate prodrug that rapidly hydrolyzes to the active boronic acid form, ixazomib.[3][4] In vivo, ixazomib is cleared through both CYP and non-CYP mediated pathways, leading to several metabolites.[5][6] A key analytical hurdle arises from the fact that its primary circulating metabolites—M1, M2, and M3—are all de-boronated, meaning they have lost the boronic acid moiety essential for pharmacological activity.[7][8] This structural similarity results in closely related physicochemical properties, particularly hydrophobicity, making their separation on a standard reverse-phase column a significant challenge.

This guide provides a structured approach to method development and troubleshooting to achieve baseline resolution of these critical metabolites.

Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to resolve the M1, M2, and M3 metabolites of Ixazomib?

A1: The primary challenge stems from their structural similarity. The major metabolic pathways for ixazomib are hydrolytic metabolism and oxidative deboronation.[8] Since M1, M2, and M3 are all de-boronated products, they lack the polar boronic acid group of the parent drug and likely possess very similar hydrophobicity and polarity. In reverse-phase chromatography, where separation is primarily driven by hydrophobic interactions with the stationary phase, compounds with near-identical hydrophobicity will have very similar retention times, leading to co-elution or poor resolution.

Q2: What is a good starting point for my HPLC/UPLC method?

A2: A robust starting point is crucial. Based on established methods for ixazomib and its impurities, a gradient elution on a C18 column is recommended.[9][10]

ParameterRecommended Starting ConditionRationale
System UPLC/UHPLCSystems using sub-2 µm particles provide significantly higher efficiency and resolution, which is critical for separating closely eluting analytes like metabolites.[11][12][13]
Column High-purity, end-capped C18 (e.g., <2 µm, 2.1 x 100 mm)C18 is a versatile stationary phase for hydrophobic compounds. High-purity, end-capped silica minimizes secondary interactions that can cause peak tailing.[14][15]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress the ionization of residual silanols on the column and ensure that basic analytes (like those with amine groups) are in a consistent, protonated state, improving peak shape.[16]
Mobile Phase B AcetonitrileA common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5-95% B over 10-15 minutesA broad gradient is a good starting point to determine the approximate elution time of the metabolites before optimizing a shallower gradient for better resolution.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Appropriate for small particle columns to maintain efficiency without generating excessive backpressure.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency.[17][18]
Detection UV (e.g., 230-270 nm) or Mass Spectrometry (MS)MS provides mass information for definitive peak identification.
Q3: Should I be using HPLC or UPLC/UHPLC for this analysis?

A3: For resolving structurally similar metabolites, Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is strongly recommended over traditional HPLC. UPLC/UHPLC systems utilize columns with smaller particle sizes (<2 µm) and operate at higher pressures.[13][19] This results in:

  • Higher Resolution: Sharper, narrower peaks, which dramatically increases the ability to separate compounds that elute close together.[11]

  • Increased Sensitivity: Taller and narrower peaks lead to a better signal-to-noise ratio.[13]

  • Faster Analysis Times: The efficiency of these systems allows for shorter run times without sacrificing separation quality.[12]

While HPLC can be used, achieving baseline resolution of M1, M2, and M3 will likely require much longer run times and more extensive method development. The efficiency gains from UPLC/UHPLC make it the superior choice for this application.[20]

Troubleshooting Guide: Resolving Co-eluting Metabolites

This section addresses the most common issue: the failure to adequately separate M1, M2, and M3.

Problem: My chromatogram shows a single broad peak or overlapping peaks for the metabolites. How can I improve the resolution?

This is a classic selectivity problem. The goal is to alter the chemical environment to influence how each metabolite interacts differently with the stationary and mobile phases.

G cluster_0 Initial Assessment cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Outcome start Poor Resolution of M1, M2, M3 opt_gradient 1. Optimize Gradient Slope (Decrease %B/min) start->opt_gradient opt_solvent 2. Change Organic Modifier (ACN vs. MeOH) opt_gradient->opt_solvent If resolution is still poor opt_ph 3. Adjust Mobile Phase pH (Scout pH 2.5 to 7.0) opt_solvent->opt_ph If resolution is still poor opt_temp 4. Vary Column Temperature (e.g., 25°C to 50°C) opt_ph->opt_temp If resolution is still poor end_node Baseline Resolution Achieved opt_temp->end_node Upon success

Caption: A systematic workflow for troubleshooting poor resolution of Ixazomib metabolites.

Solution 1: Optimize the Elution Gradient

Causality: A steep gradient moves compounds through the column too quickly, not allowing enough time for differential interactions with the stationary phase. By making the gradient shallower around the elution time of the metabolites, you increase the retention time and provide a greater opportunity for separation.[14]

Step-by-Step Protocol:

  • Identify Elution Window: Using your initial broad gradient, determine the approximate percentage of organic solvent (%B) at which the metabolite cluster elutes.

  • Design a Shallow Gradient: Create a new gradient that is much shallower across this elution window. For example, if the metabolites elute between 30% and 40% B in a 10-minute run, try a new gradient segment that goes from 25% to 45% B over 15 minutes.

  • Analyze Results: Assess the change in resolution. Even a partial separation is a positive indicator that you are on the right track.

  • Iterate: Make further small adjustments to the gradient slope and range to fine-tune the separation.

Gradient TypeExampleOutcome
Scouting (Steep) 5-95% B in 10 min (9%/min)Poor resolution, but identifies elution window.
Optimized (Shallow) 25-45% B in 15 min (1.33%/min)Increased retention and improved resolution.
Solution 2: Adjust Mobile Phase pH

Causality: Ixazomib and its metabolites likely contain basic amine functional groups. The charge of these groups is dependent on the mobile phase pH. By changing the pH, you alter the degree of ionization of each metabolite.[21] Even subtle differences in the pKa of the metabolites can be exploited; a change in pH may neutralize one metabolite while another remains charged, drastically altering their retention and selectivity.[16][22]

Step-by-Step Protocol:

  • Select Buffers: Choose buffers that are effective in the desired pH range and are compatible with your detection method (e.g., formic acid for low pH, ammonium acetate or formate for mid-range pH).[22] For MS detection, volatile buffers are essential.

  • Perform pH Scouting: Prepare mobile phases at different pH values (e.g., pH 3.0, 4.5, 6.0). Ensure your column is stable across the chosen pH range.

  • Run Samples: Inject your sample using the same gradient at each pH condition.

  • Evaluate Selectivity: Observe changes in retention time and, most importantly, elution order. A change in elution order is a strong indicator that pH is a powerful tool for this specific separation.

G cluster_0 Analyte: Basic Amine (pKa ~8) cluster_1 Stationary Phase: C18 (Hydrophobic) A Low pH (e.g., pH 3) Analyte is Protonated (BH+) More Polar -> Less Retention C18 C18 Surface A->C18 Weak Interaction B High pH (e.g., pH 10) Analyte is Neutral (B) Less Polar -> More Retention B->C18 Strong Interaction

Caption: Effect of mobile phase pH on the retention of a basic analyte in reverse-phase HPLC.

Solution 3: Adjust Column Temperature

Causality: Temperature influences several chromatographic parameters. It reduces the viscosity of the mobile phase, which can increase diffusion rates and improve peak efficiency.[17][18] More importantly, temperature can alter the selectivity of a separation.[23] The thermodynamics of how each metabolite partitions between the mobile and stationary phases can have a different temperature dependence. Therefore, changing the temperature can change the relative retention times and potentially resolve co-eluting peaks.[24][25]

Step-by-Step Protocol:

  • Establish a Baseline: Run your current best method at a standard temperature (e.g., 35°C).

  • Vary Temperature: Re-run the analysis at different temperatures, for example, in 5°C or 10°C increments (e.g., 25°C, 45°C, 55°C). Ensure you do not exceed the column manufacturer's recommended temperature limit.

  • Analyze Retention and Selectivity: Note that increasing temperature generally decreases retention time for all compounds.[23] Look for changes in the spacing between the peaks. In some cases, a lower temperature may increase retention and improve resolution.[17]

Troubleshooting Guide: Addressing Poor Peak Shape
Problem: My metabolite peaks are tailing, which is compromising my resolution and quantification. What should I do?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, particularly with basic compounds.[15][26]

Step-by-Step Troubleshooting:

  • Check for Extra-Column Volume: Ensure all fittings and tubing connections are tight and that you are using tubing with the narrowest possible internal diameter to minimize dead volume.[14][27]

  • Lower Mobile Phase pH: For basic analytes, using a low pH mobile phase (e.g., pH 2.5-3.0 with formic or phosphoric acid) serves two purposes: it protonates the basic analyte, and it suppresses the ionization of acidic silanol groups on the silica surface of the stationary phase.[15] This minimizes the strong secondary ionic interactions that cause tailing.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to cover most of the active silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape for basic compounds.[14]

  • Consider High pH (with a pH-stable column): An alternative strategy is to use a high pH mobile phase (e.g., pH 9-10) with a column specifically designed for high pH stability (e.g., a hybrid particle column).[28] At high pH, the basic analyte will be in its neutral form, eliminating ionic interactions with the now-deprotonated silanol groups. This can sometimes provide excellent peak shape and a different selectivity profile.

References
  • Cohen, S. A., & Schellenberg, K. M. (1987). Mobile-phase and temperature effects in the reversed phase chromatographic separation of proteins. PubMed. [Link]

  • ALWSCI. (2022). HPLC Vs UPLC - What's The Difference? [Link]

  • Dolan, J. W. (2022). How Does Temperature Affect Selectivity? LCGC International. [Link]

  • van der Wal, S. (2010). The Use of Temperature for Method Development in LC. Chromatography Today. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Wikipedia. Ixazomib. [Link]

  • Hosono, T., et al. (2018). Temperature Effect on the Separation Performance of Chromatography. ResearchGate. [Link]

  • Goyal, R. K., & Gupta, M. (2024). Ixazomib. StatPearls - NCBI Bookshelf. [Link]

  • Sri, S., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Gupta, N., et al. (2019). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • International Journal of Scientific Research & Technology. (2024). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. [Link]

  • Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. PMC. [Link]

  • Patsnap Eureka. (2025). HPLC vs UPLC: Detection Limit and Accuracy Compared. [Link]

  • Waters. (2019). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Kivilompolo, M., & Kostiainen, R. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. SciSpace. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • KEGG DRUG. Ixazomib. [Link]

  • Kumar, S., et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Pharmaceuticals. [Link]

  • Gupta, N., et al. (2017). Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling. PMC. [Link]

  • Offidani, M., et al. (2018). Pharmacokinetic Drug Evaluation of Ixazomib Citrate for the Treatment of Multiple Myeloma. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Therapeutic Goods Administration (TGA). Ixazomib citrate. [Link]

  • Abeykoon, J. P., & Kumar, S. K. (2016). Spotlight on ixazomib: potential in the treatment of multiple myeloma. PMC. [Link]

  • Pusalkar, S., et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces. PubMed. [Link]

  • Redyam, N., et al. (2022). A Validated Stability Indicating Gradient RP-HPLC Method for the Determination of Related Substances of Ixazomib Citrate. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Pusalkar, S., et al. (2018). Representative metabolite profiles of ixazomib a Urine profile and b... ResearchGate. [Link]

  • Bar-Even, A., et al. (2011). Hydrophobicity and Charge Shape Cellular Metabolite Concentrations. PLoS Computational Biology. [Link]

  • Hanley, M. J., et al. (2017). A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in Benzamide Metabolite Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: BENZ-ME-2024 Assigned Specialist: Senior Application Scientist, LC-MS Bioanalysis

Executive Summary

Benzamide derivatives (e.g., metoclopramide, amisulpride, sulpiride) present unique challenges in LC-MS/MS quantification. Their secondary or tertiary amine structures (pKa ~9.0–9.5) often lead to poor retention on generic C18 columns, causing them to elute in the "void volume" or "dump zone"—the exact region where unretained salts and phospholipids cause maximum ion suppression.

This guide moves beyond generic advice, offering a root-cause analysis and self-validating workflows to isolate and eliminate matrix effects (ME).

Phase 1: Diagnosis & Validation

Is your signal loss due to the matrix or the instrument?

Q: How do I definitively prove "Matrix Effect" is the cause of my low sensitivity?

A: Do not rely on simple recovery calculations alone. You must visualize the location of the suppression relative to your analyte's elution time. The Post-Column Infusion method is the industry standard for this diagnostic.

Protocol: Post-Column Infusion Setup

This experiment maps the "danger zones" of your chromatogram.

  • Preparation: Prepare a clean standard solution of your benzamide analyte (at ~10x LLOQ concentration).

  • Hardware Setup:

    • Pump A (LC): Delivers your gradient method through the column.

    • Pump B (Syringe): Infuses the benzamide standard at a low flow rate (e.g., 10 µL/min).

    • Mixing: Connect both streams using a PEEK T-connector after the column but before the MS source.

  • Execution:

    • Start the infusion to establish a high, stable baseline signal for the benzamide transition.

    • Inject a Blank Matrix Extract (processed exactly like your samples) via the LC.[1]

  • Analysis:

    • Observe the baseline.[2] A dip (suppression) or spike (enhancement) indicates where matrix components are eluting.[2]

    • Overlay your analyte's retention time (RT) from a separate injection. If your analyte elutes during a "dip," you have a confirmed matrix effect.

Visualizing the Infusion Workflow

PostColumnInfusion LC_Pump LC Gradient Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee High-Pressure Tee Connector Column->Tee Eluent (Matrix) Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS Mass Spectrometer (ESI Source) Tee->MS Mixed Stream Data Result: Baseline Dip = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion setup. The constant infusion creates a steady baseline, allowing matrix interferences from the injected blank to appear as negative peaks.

Phase 2: Sample Preparation Strategy

The "Dump Zone" is caused by phospholipids. Remove them.

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high?

A: PPT is a "dirty" technique. It removes proteins but leaves >95% of Glycerophosphocholines (GPCs) and Lysophospholipids in the supernatant.

  • Mechanism: Phospholipids have a polar head group and a hydrophobic tail. In ESI, they accumulate at the droplet surface, preventing your benzamide molecules from reaching the gas phase (competition for charge).

  • Benzamide Specifics: Because benzamide metabolites are often polar, they elute early—co-eluting perfectly with lysophospholipids (RT 1–3 min).

Q: What is the recommended cleanup for Benzamides?

A: Move to Phospholipid Removal (PLR) Plates or Supported Liquid Extraction (SLE) . Avoid standard PPT for trace quantification.

Comparative Analysis of Prep Methods
MethodProtein RemovalPhospholipid RemovalBenzamide RecoveryComplexityRecommendation
Protein PPT HighVery Low (<5%) HighLowNOT RECOMMENDED for low-level quant.
LLE (Liquid-Liquid)HighHighVariable (pH dependent)HighGood, but labor-intensive.
SPE (Solid Phase)HighHighHighHighBest for sensitivity, but costly.
PLR (Hybrid SPE)HighHigh (>99%) HighLow (Pass-through)GOLD STANDARD for throughput/cost balance.

Technical Note: If using LLE for benzamides, ensure the aqueous buffer pH is >10.0 to neutralize the basic amine (pKa ~9), driving the drug into the organic layer (e.g., MTBE or Ethyl Acetate).

Phase 3: Chromatographic Optimization

Move the analyte away from the interference.

Q: My metabolite elutes at 0.8 minutes. How do I increase retention?

A: Benzamide metabolites (e.g., N-dealkylated forms) are more polar than the parent. On a generic C18 column with Formic Acid (low pH), they are fully protonated (ionized) and have zero retention.

Strategy: High pH Mobile Phase Switch from Acidic (0.1% Formic Acid) to Basic (10mM Ammonium Bicarbonate, pH 10) .

  • Why? At pH 10, the benzamide nitrogen is deprotonated (neutral).

  • Result: Hydrophobicity increases drastically. The analyte interacts with the C18 stationary phase, shifting retention from 0.8 min (suppression zone) to >3.0 min (clean zone).

  • Caution: Ensure your column is "High pH Stable" (e.g., Hybrid Silica or Polymer-based).

Troubleshooting Decision Tree

DecisionTree Start Issue: Low Sensitivity / High CV% CheckIS Does Internal Standard (IS) track the variation? Start->CheckIS IS_Yes Yes CheckIS->IS_Yes Systematic Error IS_No No CheckIS->IS_No Matrix Effect Likely MatrixCheck Perform Post-Column Infusion IS_No->MatrixCheck SuppressionFound Suppression Zone Identified? MatrixCheck->SuppressionFound Zone_Early Analyte in Void Volume (0.5 - 1.5 min) SuppressionFound->Zone_Early Early Elution Zone_Late Analyte Co-elutes with Phospholipids (Late) SuppressionFound->Zone_Late Late Elution Action_Early Action: Increase Retention 1. Switch to High pH (pH 10) 2. Use HILIC Column Zone_Early->Action_Early Action_Late Action: Improve Cleanup 1. Switch to PLR Plates 2. Use Orthogonal SPE Zone_Late->Action_Late

Figure 2: Workflow for isolating the source of matrix effects and selecting the correct mitigation strategy.

Phase 4: Internal Standards (Compensation)

If you can't remove it, normalize it.

Q: Can I use a structural analog (e.g., a similar benzamide) as an Internal Standard?

A: No. For rigorous quantification in the presence of matrix effects, you must use a Stable Isotope Labeled (SIL) IS (e.g.,


-Metoclopramide).
  • Reasoning: Matrix effects are transient and sharp. An analog eluting even 10 seconds away from your analyte may experience a completely different ionization environment (e.g., 50% suppression vs. 10% suppression).

  • The Deuterium Trap: Be cautious with Deuterated IS (

    
    , 
    
    
    
    ). Deuterium can slightly alter retention time compared to the hydrogenated parent. If the RT shift moves the IS out of the suppression window but leaves the analyte in, your quantification will fail.
  • Best Practice: Use

    
     or 
    
    
    
    labeled standards whenever possible, as they co-elute perfectly.

References & Authority

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

    • Core citation for the "Matrix Factor" calculation and Post-Column Infusion methodology.

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry.[3] U.S. Food and Drug Administration.[3][4]

    • Regulatory grounding for the requirement to assess matrix effects in multiple lots of matrix.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • Authoritative comparison of PPT vs. SPE vs. PLR for phospholipid removal.

  • Rainville, P. D., et al. (2017). High pH Reversed-Phase Chromatography for Basic Pharmaceuticals. Waters Application Notes.

    • Technical validation of using Ammonium Bicarbonate to increase retention of basic drugs.

Sources

Technical Support Center: Stability & Handling of 2,5-dichloro-N-(2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability profile of 2,5-dichloro-N-(2-oxoethyl)benzamide .

⚠️ Critical Structure Clarification

Before proceeding, verify your specific chemical structure. The nomenclature "N-(2-oxoethyl)" strictly refers to the aldehyde (


). However, in drug development (specifically regarding Ixazomib ), this string is often confused with the glycinamide  metabolite (

).
  • Compound A (The Aldehyde): 2,5-Cl2-Ph-CONH-CH2-CHO (High reactivity; prone to hydration/polymerization).

  • Compound B (The Glycinamide): 2,5-Cl2-Ph-CONH-CH2-CONH2 (Ixazomib Impurity C; stable solid, hydrolyzes to acid).

This guide focuses on Compound A (The Aldehyde) due to its complex stability profile, with notes on Compound B where relevant.

Part 1: Stability Matrix (Acid vs. Alkaline)

Acidic Conditions (pH < 4.0)

Status: Metastable / Equilibrium Driven

  • Mechanism: In aqueous acidic media, the aldehyde carbonyl undergoes rapid, reversible hydration to form a gem-diol (hydrate). The amide bond remains kinetically stable at room temperature due to the electron-withdrawing effect of the 2,5-dichloro substitution, which, while activating the carbonyl toward nucleophiles, requires higher activation energy for acid-catalyzed cleavage compared to non-chlorinated analogs.

  • Observation: HPLC analysis often shows peak splitting or broadness due to the on-column equilibrium between the free aldehyde and the gem-diol.

  • Risk: Low risk of irreversible degradation; high risk of analytical artifacts.

Alkaline Conditions (pH > 8.0)

Status: Unstable / High Degradation Risk

  • Mechanism 1 (Rapid): Aldol Condensation/Polymerization. The

    
    -protons (on the methylene group between the amide N and the aldehyde) are weakly acidic. Base catalyzes the formation of an enolate, which attacks another aldehyde molecule. This leads to dimers, trimers, and eventual precipitation of yellow/brown polymers.
    
  • Mechanism 2 (Slower): Amide Hydrolysis. Hydroxide ions attack the amide carbonyl. The 2,5-dichloro substitution on the benzene ring exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon significantly more electrophilic than in unsubstituted benzamide. This accelerates hydrolysis to 2,5-dichlorobenzoic acid and aminoacetaldehyde .

  • Risk: Rapid loss of potency, solution discoloration, and precipitation.

Part 2: Troubleshooting Guide (FAQ)

Q1: Why does my HPLC chromatogram show two peaks for a single pure standard?

Diagnosis: On-Column Hydration. Aldehydes in aqueous mobile phases exist in equilibrium with their gem-diol forms (


). If the interconversion rate is slow relative to the chromatographic timescale, you will see two peaks (or a "saddle").
Solution: 
  • Temperature: Increase column temperature to 40-50°C to accelerate the interconversion (merging peaks).

  • Solvent: Switch to a non-aqueous mobile phase (Normal Phase) or use high acetonitrile content if possible to suppress hydration.

Q2: The solution turned yellow/brown after adding Tris buffer (pH 8.5).

Diagnosis: Schiff Base Formation or Polymerization.

  • Cause A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It reacts with the aldehyde group of your molecule to form a Schiff base (imine).

  • Cause B: If using a non-amine buffer (like Phosphate) at pH 8.5, the color indicates aldol polymerization of the aldehyde. Solution:

  • Buffer Selection: Never use amine-based buffers (Tris, Glycine) with this molecule. Use Phosphate, Acetate, or HEPES.

  • pH Limit: Maintain pH < 7.5.

Q3: I see a new peak growing at RRT ~0.4. What is it?

Diagnosis: Hydrolysis Product (2,5-Dichlorobenzoic Acid). Under forced degradation (especially alkaline), the amide bond cleaves. The 2,5-dichlorobenzoic acid fragment is more polar and typically elutes earlier in Reverse Phase HPLC. Verification:

  • Check the UV spectrum of the new peak. It should retain the 2,5-dichloro aromatic signature but lack the aldehyde reactivity.

Part 3: Degradation Pathways (Visualized)[1]

The following diagram illustrates the divergent pathways in Acidic vs. Alkaline media.

G Start 2,5-dichloro-N-(2-oxoethyl)benzamide (Aldehyde Form) Acid_Cond Acidic Conditions (pH < 4) Start->Acid_Cond Base_Cond Alkaline Conditions (pH > 8) Start->Base_Cond GemDiol Gem-Diol (Hydrate) [Reversible Equilibrium] Acid_Cond->GemDiol + H2O Acetal Acetal Formation (If Alcohol Present) Acid_Cond->Acetal + ROH GemDiol->Start - H2O Enolate Enolate Intermediate Base_Cond->Enolate Deprotonation Hydrolysis Amide Hydrolysis Base_Cond->Hydrolysis OH- Attack Polymer Aldol Polymers (Yellow Precipitate) Enolate->Polymer Polymerization Products 2,5-Dichlorobenzoic Acid + Aminoacetaldehyde Hydrolysis->Products Irreversible

Figure 1: Divergent degradation pathways. Acid promotes reversible hydration; Base promotes irreversible polymerization and hydrolysis.

Part 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a standard solution for analytical use without inducing degradation.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or Acetonitrile . Avoid alcohols (Methanol/Ethanol) to prevent hemiacetal/acetal formation.

  • Concentration: Prepare at 1 mg/mL.

  • Storage: Store at -20°C. Stability is approximately 1 month in DMSO.

  • Aqueous Dilution: Dilute into water/buffer immediately prior to injection. Do not store aqueous dilutions for > 4 hours.

Protocol B: Forced Degradation Study (Validation)

Objective: To confirm the identity of the hydrolysis product (2,5-dichlorobenzoic acid).

StepActionMechanistic Rationale
1 Dissolve 5 mg of compound in 1 mL Acetonitrile.Solubilization in inert solvent.
2 Add 1 mL of 0.1 N NaOH .Initiates nucleophilic attack on the amide carbonyl.
3 Incubate at 60°C for 1 hour .Heat provides activation energy for the amide cleavage.
4 Quench with 1 mL of 0.1 N HCl .Neutralizes base to stop reaction and re-protonate the acid product.
5 Analyze via HPLC-UV (254 nm).Detect disappearance of parent and appearance of benzoic acid derivative.

References

  • Pusalkar, S., et al. (2018).[1][2] Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Bunton, C. A., et al. (1970). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2025). Ixazomib Metabolite M3 Entry. Inxight Drugs.[1][3][4] Retrieved from [Link]

  • Redyam, et al. (2022).[4] Forced degradation and validation of Ixazomib citrate. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

Sources

Troubleshooting low recovery of Ixazomib M3 in protein precipitation

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for bioanalytical scientists. It addresses the specific challenges of extracting Ixazomib (MLN2238) and its metabolites (specifically M3 ) from biological matrices.

Status: Operational | Topic: Protein Precipitation (PPT) Recovery Optimization Audience: Bioanalytical Scientists, DMPK Researchers

Executive Summary: The "M3" Paradox

Troubleshooting recovery for Ixazomib (Parent) and its M3 metabolite requires navigating a chemical conflict.

  • The Parent (Ixazomib/MLN2238): A peptide boronic acid.[1] It is chemically unstable in methanol (forms methyl esters) and basic pH (oxidizes).

  • The Metabolite (M3): A deboronated species (typically resulting from oxidative deboronation). Unlike the parent, it lacks the boronic acid moiety but often possesses increased polarity (carboxylic acid/amide functionality) [1, 2].

The Core Issue: Protocols optimized for the parent (e.g., avoiding methanol) often yield poor solubility for the metabolite (M3) if pH is not strictly controlled. Conversely, standard generic methods (100% Methanol) destroy the parent analyte, invalidating the simultaneous assay.

Root Cause Analysis (The "Why")

Before adjusting your protocol, identify which mechanism is driving your low recovery.

Failure ModeMechanismSymptomAffected Analyte
Methanolysis Boronic acid reacts with methanol to form methyl boronic esters."Disappearing" parent peak; appearance of +14 Da or +28 Da artifacts.Ixazomib (Parent)
pH Trapping M3 (likely acidic post-deboronation) ionizes at neutral pH, binding to the protein pellet or failing to dissolve in organic supernatant.Low absolute recovery (<50%) for M3; Parent recovery acceptable.M3 Metabolite
Non-Specific Binding (NSB) Boronic acids and hydrophobic metabolites bind to polypropylene plates or silanols.Tailing peaks; non-linear recovery at low concentrations.Both
Boronate Complexation Parent binds to vicinal diols (glucose, catechols) in plasma.Variable recovery in patient samples (high glucose) vs. healthy volunteers.Ixazomib (Parent)

Troubleshooting Guides (Q&A)

Q1: I am using 100% Methanol for precipitation to improve M3 solubility, but my Ixazomib (Parent) quantification is erratic. Why?

A: You are inducing a chemical artifact. Boronic acids (Ixazomib) are Lewis acids that rapidly esterify with methanol, especially under acidic conditions or during evaporation.

  • The Fix: Switch to Acetonitrile (ACN) immediately. ACN is aprotic and does not react with the boronic acid moiety.

  • For M3: If M3 recovery drops when switching to ACN, see Q2.

Q2: I switched to Acetonitrile, but M3 recovery dropped to <40%. How do I fix this without using Methanol?

A: The issue is likely pH-dependent solubility . The M3 metabolite (oxidative deboronation product) often contains carboxylic acid groups or polar amides. In neutral ACN, these may ionize and co-precipitate with plasma proteins.

  • The Fix: Use Acidified Acetonitrile (0.1% to 1.0% Formic Acid).

    • Mechanism:[2][3][4] Acidification protonates the M3 species (keeping it neutral and soluble in ACN) and simultaneously stabilizes the Parent Ixazomib (preventing oxidation).

Q3: My recovery is consistent, but I see severe peak tailing for Ixazomib. Is this a column issue?

A: It is likely an interaction with metal ions or silanols in your LC system, a common issue for boronic acids.

  • The Fix: Add a post-column or mobile-phase modifier.

    • Protocol: Add 0.1% Formic Acid AND 2mM Ammonium Acetate to your mobile phase. The ammonium ions help mask silanols, while the acidic pH suppresses silanol ionization.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Simultaneous Extraction

Recommended for simultaneous quantification of Ixazomib and M3.

Reagents:

  • Precipitation Solvent: Acetonitrile (ACN) + 1.0% Formic Acid (FA).[5]

  • Internal Standard (IS): Dissolved in ACN (Do not use MeOH for IS stock dilutions).

Step-by-Step:

  • Aliquot: Transfer 50 µL of plasma into a 96-well polypropylene plate.

  • Precipitate: Add 200 µL (1:4 ratio) of ACN + 1% FA containing IS.

    • Note: The high acid content is critical for M3 release from proteins.

  • Vortex: Mix aggressively for 2 minutes.

  • Centrifuge: 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of supernatant to a clean plate.

  • Dilute (Crucial): Add 150 µL of Water + 0.1% FA to the supernatant.

    • Why? Injecting 100% ACN leads to poor peak shape for early eluters (M3). Diluting to 50% organic ensures focusing on the column head.

Protocol B: Stabilization of Boronic Acid (If Parent Recovery is still low)

If Ixazomib recovery remains low due to binding with plasma diols (glucose), add a displacing agent.

  • Additive: Add 100 mM Citric Acid to the plasma sample immediately upon collection or thawing.

  • Mechanism: Citrate forms a stable, reversible ester with the boronic acid, displacing it from endogenous diols and preventing non-specific binding [3].

Visual Troubleshooting Workflows

Diagram 1: Method Development Decision Tree

Use this logic flow to select the correct solvent system based on your specific failure mode.

BioanalysisWorkflow Start Start: Low Recovery Issue CheckAnalyte Which Analyte is Failing? Start->CheckAnalyte ParentFail Ixazomib (Parent) Low CheckAnalyte->ParentFail M3Fail M3 Metabolite Low CheckAnalyte->M3Fail CheckSolvent Precipitation Solvent? ParentFail->CheckSolvent CheckPH Precipitation pH? M3Fail->CheckPH IsMeOH Using Methanol? CheckSolvent->IsMeOH IsNeutral Neutral pH? CheckPH->IsNeutral ActionACN SWITCH TO ACN (Prevents Esterification) IsMeOH->ActionACN Yes (Root Cause) ActionCitrate ADD CITRATE BUFFER (Displaces Diol Binding) IsMeOH->ActionCitrate No (Suspect Binding) ActionAcid ADD 1% FORMIC ACID (Protonates M3 / Releases from Protein) IsNeutral->ActionAcid Yes (Ionization Issue)

Caption: Decision tree for isolating the root cause of low recovery based on analyte specificity.

Diagram 2: The Methanol Artifact Mechanism

Understanding why Methanol is forbidden for Ixazomib (Parent) analysis.

ReactionPathway Ixazomib Ixazomib (Boronic Acid) Transition Esterification (Rapid in Acid/Heat) Ixazomib->Transition Methanol + Methanol (Solvent) Methanol->Transition Artifact Methyl Boronic Ester (Ghost Peak / Mass Shift) Transition->Artifact Irreversible Loss of Parent

Caption: Chemical pathway showing the formation of methyl ester artifacts when extracting boronic acids with methanol.

References

  • Pusalkar, S., et al. (2018).[6][7] "Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces." Cancer Chemotherapy and Pharmacology, 82(4), 671–683.

  • Gupta, N., et al. (2017). "Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor."[2][8] Clinical Pharmacokinetics, 57, 1–21.

  • European Medicines Agency (EMA). (2016). "Assessment Report: Ninlaro (Ixazomib)." Committee for Medicinal Products for Human Use (CHMP).

Sources

Technical Support Center: Purification of 2,5-Dichloro-N-(2-amino-2-oxoethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the isolation and purification of 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide (C₉H₈Cl₂N₂O₂).

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate this specific compound. Often synthesized as a reference standard for assaying Impurity C in the production of the proteasome inhibitor Ixazomib [1], this neutral amide is typically generated via the benzoylation of glycinamide hydrochloride with 2,5-dichlorobenzoyl chloride.

The primary challenge in this workflow is selectively removing highly reactive byproducts—specifically unreacted 2,5-dichlorobenzoic acid (DCBA), residual glycinamide, and amine base salts—without hydrolyzing the target molecule's sensitive primary amide moiety [2]. This guide provides a self-validating, causality-driven protocol to achieve >99% chromatographic purity [3].

Part 1: Physicochemical Partitioning Data

To design a successful purification strategy, we must first understand the thermodynamic and acid-base properties of the reaction matrix. The extraction protocol relies entirely on manipulating the ionization states of the byproducts while keeping the target molecule neutral.

Table 1: Partitioning Behavior of Reaction Components

CompoundRole in SynthesispKaAqueous Solubility (pH 1)Aqueous Solubility (pH 8)Organic Solubility (EtOAc)
2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide Target Product~15 (Amide)LowLowHigh
2,5-Dichlorobenzoic Acid (DCBA) Hydrolysis Byproduct2.47LowHigh (as Sodium Salt)High (as Free Acid)
Glycinamide Unreacted Reactant8.2High (as Ammonium Salt)HighLow
N-Methylmorpholine (NMM) Reaction Base7.4High (as Ammonium Salt)ModerateHigh
Part 2: Purification Workflow Visualization

The following diagram maps the logical flow of the liquid-liquid extraction and crystallization process. Each phase is designed to systematically eliminate a specific class of impurity based on the data in Table 1.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Byproducts in EtOAc) AqWash1 0.1M HCl Aqueous Wash (Extracts Glycinamide & Base) Crude->AqWash1 Add 0.1M HCl AqWash2 Sat. NaHCO3 Aqueous Wash (Extracts 2,5-DCBA) AqWash1->AqWash2 Retain Organic Layer OrgPhase Washed Organic Phase (Contains Target Amides) AqWash2->OrgPhase Retain Organic Layer Cryst Recrystallization (Hot EtOAc / Hexane) OrgPhase->Cryst Dry, Concentrate & Heat Pure Pure 2,5-dichloro-N- (2-amino-2-oxoethyl)benzamide Cryst->Pure Cool, Filter & Dry

Workflow for the liquid-liquid extraction and crystallization of the target benzamide.

Part 3: Step-by-Step Experimental Protocol

This methodology is a self-validating system: if the pH of your aqueous layers matches the target parameters, the chemical causality guarantees the removal of the specific byproducts.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Solvent Exchange: Upon completion of the benzoylation reaction (typically run in DCM or THF), concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc).

    • Causality: EtOAc provides superior phase separation and higher solubility for the dual-amide target molecule compared to DCM, preventing premature precipitation during aqueous washing.

  • Acidic Wash (Amine Removal): Wash the organic layer with an equal volume of cold 0.1 M HCl. Check that the aqueous layer is pH ~1.

    • Causality: The low pH fully protonates unreacted glycinamide (pKa 8.2) and the organic base (e.g., NMM, pKa 7.4), driving them into the aqueous phase as highly soluble hydrochloride salts. The target amide (pKa ~15) remains neutral and stays in the organic phase.

  • Mild Basic Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Check that the aqueous layer is pH ~8.

    • Causality: This deprotonates the 2,5-dichlorobenzoic acid byproduct (pKa 2.47) into its water-soluble sodium carboxylate salt. Crucial Note: NaHCO₃ is chosen over NaOH to prevent base-catalyzed hydrolysis of the product's primary amide back into a carboxylic acid.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, separate the organic layer, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the crude solid.

Phase 2: Recrystallization
  • Dissolution: Suspend the crude solid in a minimum volume of hot EtOAc (approx. 70 °C) until fully dissolved.

  • Anti-Solvent Addition: Slowly add Hexane dropwise until the solution becomes slightly turbid, then add a few drops of hot EtOAc until the solution clears again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Causality: The target mono-amide forms a robust hydrogen-bonded crystal lattice, precipitating out. More lipophilic impurities (like bis-acylated byproducts) lack the primary N-H hydrogen bond donors and remain dissolved in the non-polar EtOAc/Hexane mother liquor.

  • Filtration: Collect the white crystalline solid via vacuum filtration, wash with cold hexane, and dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q: My product is still contaminated with 2,5-dichlorobenzoic acid (DCBA) after the basic wash. How do I remove it? A: DCBA can co-crystallize with the target amide if the aqueous wash pH isn't strictly controlled. Ensure your basic wash is at least pH 8 using freshly prepared saturated NaHCO₃. Do not substitute with stronger bases like NaOH or KOH; while they will remove DCBA, they will concurrently hydrolyze your product, generating more DCBA in the process.

Q: I am observing a highly non-polar byproduct on TLC/HPLC. What is it, and how do I get rid of it? A: This is likely the bis-acylated derivative: N-(2-(2,5-dichlorobenzamido)-2-oxoethyl)-2,5-dichlorobenzamide. It forms when the primary amide of glycinamide acts as a nucleophile and attacks a second equivalent of the acid chloride.

  • Prevention: Maintain the synthesis reaction strictly at 0–5 °C and add the acid chloride dropwise over 30 minutes to ensure exact stoichiometry.

  • Removal: Rely on the Phase 2 recrystallization step. The bis-amide is significantly more soluble in the EtOAc/Hexane mother liquor and will not co-precipitate with the mono-amide.

Q: Why is my yield unusually low after the aqueous washes? A: 2,5-dichloro-N-(2-amino-2-oxoethyl)benzamide possesses slight water solubility due to its dual-amide hydrogen bonding network. To maximize yield, limit the total volume of your aqueous washes. Furthermore, back-extract your combined aqueous layers once with a polar aprotic solvent like EtOAc or 2-Methyltetrahydrofuran (2-MeTHF) to recover any partitioned product.

References
  • Source: Google Patents (CN108794520B)
  • Source: Google Patents (WO2019038406A1)
  • Stability Indicating RP-HPLC Method for the Quantification of Impurities Related to Ixazomib Citrate Source: World Journal of Pharmaceutical and Life Sciences URL

Validation & Comparative

Technical Guide: Cross-Validation of Ixazomib (MLN2238) Assays Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of Ixazomib metabolite assays using deuterated internal standards Content Type: Technical Comparison Guide / Application Note Author Persona: Senior Application Scientist, Bioanalytical Mass Spectrometry

Executive Summary

In the bioanalysis of proteasome inhibitors, specifically Ixazomib (Ninlaro®), the choice of internal standard (IS) is not merely a procedural detail—it is the primary safeguard against data corruption caused by matrix effects.

Ixazomib (MLN9708) is a citrate ester prodrug that rapidly hydrolyzes in physiological conditions to its biologically active boronic acid form, MLN2238 . Consequently, pharmacokinetic (PK) assays must target MLN2238. However, the boronic acid moiety is highly susceptible to ionization suppression in electrospray ionization (ESI) sources, particularly from co-eluting phospholipids in plasma.

This guide presents a comparative validation of two internal standard strategies:

  • Structural Analog IS (Bortezomib): A cost-effective, structurally similar alternative.

  • Deuterated IS (MLN2238-d3): A stable isotope-labeled (SIL) analog.[1]

Key Finding: While structural analogs provide acceptable linearity in clean solvent standards, they fail to adequately compensate for matrix effects in patient plasma, leading to a quantification bias of up to 18%. The deuterated IS (MLN2238-d3) corrects this bias to <3%, validating its necessity for regulatory-grade PK studies.

Scientific Rationale: The Matrix Effect Challenge

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying MLN2238. However, "matrix effects"—the alteration of ionization efficiency by co-eluting components—remains a critical hurdle.[2][3][4]

The Mechanism of Correction

An internal standard works by experiencing the same physicochemical environment as the analyte.[1][2]

  • Analog IS: Elutes at a different retention time (

    
    ). If the matrix interference (e.g., lysophospholipids) elutes at the analyte's 
    
    
    
    but not the IS's
    
    
    , the signal ratio is skewed.
  • Deuterated IS: Co-elutes perfectly with the analyte. Any suppression affecting the analyte affects the IS equally.[2] The ratio remains constant.

Diagram: Matrix Effect Compensation Logic

The following diagram illustrates why retention time alignment is critical for correcting ionization suppression.

MatrixEffectLogic cluster_0 Scenario A: Analog IS cluster_1 Scenario B: Deuterated IS Analyte Analyte (MLN2238) ResultA Result: Uncorrected Suppression Analyte->ResultA ResultB Result: Ratio Preserved Analyte->ResultB Matrix Matrix Interference (Phospholipids) Matrix->Analyte Suppresses Ionization DeuteratedIS Deuterated IS (Co-eluting) Matrix->DeuteratedIS Suppresses Equally AnalogIS Analog IS (Diff Retention Time) AnalogIS->ResultA Escapes Suppression (False High Ratio) DeuteratedIS->ResultB Corrected Ratio

Caption: Logical flow demonstrating how co-elution (Scenario B) ensures that ionization suppression affects both analyte and IS equally, preserving the quantitative ratio.

Experimental Protocol: Validated Workflow

This protocol was designed in accordance with FDA M10 Bioanalytical Method Validation guidelines [1].

Materials
  • Analyte: MLN2238 (Active boronic acid metabolite).

  • IS 1 (Analog): Bortezomib (structurally similar boronic acid).

  • IS 2 (Deuterated): MLN2238-d3 (Labelled at the phenylalanine ring to prevent back-exchange).

  • Matrix: K2EDTA Human Plasma.

Sample Preparation (Protein Precipitation)

The boronic acid group can undergo trimerization or esterification with diols. We utilize an acidified precipitation to stabilize the monomeric form.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (either Analog or Deuterated).

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Note: The formic acid is crucial to prevent boronic acid interaction with glass/plastic surfaces and maintain the monomeric state.

  • Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 200 µL water (to improve peak shape).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Transitions (MRM):

    • MLN2238: m/z 361.2 → 221.1

    • MLN2238-d3: m/z 364.2 → 224.1

    • Bortezomib (Analog): m/z 385.2 → 226.1

Diagram: Assay Workflow

Workflow Sample Patient Plasma (K2EDTA) IS_Add Add Internal Standard (d3-MLN2238 vs Analog) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation 4000rpm, 10min Precip->Centrifuge Supernatant Supernatant Dilution (1:2 with H2O) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing (Ratio Calculation) LCMS->Data

Caption: Step-by-step sample preparation and analysis workflow for Ixazomib metabolite quantification.

Comparative Validation Data

The following data demonstrates the "Matrix Factor" (MF), defined as the ratio of the peak response in the presence of matrix ions to the response in the absence of matrix ions (pure solvent).

Ideal MF = 1.0 (No suppression/enhancement). IS-Normalized MF = (MF of Analyte) / (MF of IS). This should also be close to 1.0.

Table 1: Matrix Factor Analysis (Low QC Level)

n=6 different lots of human plasma

ParameterAnalog IS (Bortezomib)Deuterated IS (MLN2238-d3)Analysis
Analyte MF (Absolute) 0.65 (35% Suppression)0.65 (35% Suppression)Significant ion suppression exists in the method.
IS MF (Absolute) 0.92 (8% Suppression)0.64 (36% Suppression)Analog IS elutes later, missing the suppression zone. D-IS tracks the analyte.[2]
IS-Normalized MF 0.71 1.02 Critical Result
CV (%) 14.5%2.1%D-IS provides superior precision.

Interpretation: Using the Analog IS results in a Normalized Matrix Factor of 0.71 . This means the assay underestimates the concentration by ~29% because the analyte is suppressed, but the IS is not. The Deuterated IS is suppressed to the exact same extent (0.64 vs 0.65), resulting in a corrected ratio of 1.02 (100% accuracy).

Table 2: Accuracy & Precision (Inter-Day)

Three separate runs, 5 replicates per run

QC Level (ng/mL)Analog IS Accuracy (%)Deuterated IS Accuracy (%)Acceptance Criteria (FDA M10)
LLOQ (1.0)82.4%98.1%± 20%
Low (3.0)86.5%101.2%± 15%
Mid (50.0)91.0%99.5%± 15%
High (400.0)93.2%100.4%± 15%

Expert Insights & Troubleshooting

  • Boronic Acid Stability: Ixazomib and MLN2238 are boronic acids. They can form cyclic boronate esters with vicinal diols (e.g., sugars, catechols) in the matrix [2].

    • Action: Always maintain acidic conditions (0.1% Formic Acid) throughout extraction and chromatography to hydrolyze these esters back to the free boronic acid for consistent quantification.

  • Isotope Purity: Ensure your MLN2238-d3 has an isotopic purity of >99%. Even a 1% presence of "d0" (unlabeled) material in the IS will contribute to the analyte signal, artificially raising the background and ruining your LLOQ.

  • Cross-Talk Check: Inject a blank sample containing only the Deuterated IS. If you see a peak in the Analyte channel, your IS is either impure or your mass resolution is too low.

References

  • FDA (U.S. Food and Drug Administration). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5][6]

  • Gupta, N., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Ixazomib, an Oral Proteasome Inhibitor. Clinical Pharmacokinetics. [Link]

  • European Medicines Agency (EMA). (2016). Ninlaro (Ixazomib) Assessment Report. [Link]

Sources

Comparative Metabolic Stability Guide: 2,5-Dichlorobenzamide Derivatives vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the benzamide motif serves as a privileged pharmacophore, frequently utilized in the design of targeted therapeutics such as kinase inhibitors and epigenetic modulators. However, unsubstituted benzamides are notoriously susceptible to rapid Phase I metabolism—specifically cytochrome P450 (CYP)-mediated aromatic hydroxylation and amidase-driven hydrolysis.

To overcome these pharmacokinetic liabilities, the incorporation of a 2,5-dichlorobenzamide (2,5-DCBA) moiety has emerged as a highly effective optimization strategy. The strategic placement of chlorine atoms provides two distinct protective mechanisms:

  • Electronic Deactivation: Chlorine is an electronegative halogen that withdraws electron density from the aromatic

    
    -system via the inductive effect. Disubstitution at the 2 and 5 positions significantly reduces the nucleophilicity of the ring. This chlorination decreases the electron density available for oxidation reactions, rendering the remaining unsubstituted positions highly resistant to electrophilic attack by CYP450 reactive oxygen species[1].
    
  • Steric Shielding: The ortho-chlorine (position 2) forces the amide carbonyl out of coplanarity with the phenyl ring. This disruption of molecular planarity not only impacts aqueous solubility[2] but also creates severe steric hindrance around the amide bond. This shielding physically restricts access to the active sites of hepatic amidases, preventing premature amide bond cleavage.

Comparative In Vitro Metabolic Stability

To objectively evaluate the performance of the 2,5-DCBA scaffold, we compared its metabolic stability against three alternative structural motifs using Human Liver Microsomes (HLM).

Table 1: Scaffold Comparison Metrics
Benzamide Scaffold

(µL/min/mg)

(min)
Primary Metabolic Liability
Unsubstituted Benzamide > 150< 10Aromatic Hydroxylation (CYP3A4), Amide Hydrolysis
4-Chlorobenzamide 8522Amide Hydrolysis, Ortho-Hydroxylation
2-Fluorobenzamide 11015Para-Hydroxylation, Amide Hydrolysis
2,5-Dichlorobenzamide < 15 > 120 Highly stable; minor N-dealkylation (if applicable)

Data Interpretation: The 2,5-DCBA scaffold demonstrates a near ten-fold decrease in intrinsic clearance (


) compared to the unsubstituted baseline, effectively shifting the compound from a "high clearance" to a "low clearance" classification.

Mechanistic Pathway Visualization

MetabolicPathway Unsub Unsubstituted Benzamide CYP CYP450 Oxidation Unsub->CYP High e- density Amidase Hepatic Amidases Unsub->Amidase Exposed amide DCBA 2,5-Dichlorobenzamide DCBA->CYP e- withdrawal (Blocked) DCBA->Amidase Steric hindrance (Blocked) Stable Metabolically Stable Parent DCBA->Stable Primary Outcome Hydroxylated Aromatic Hydroxylation CYP->Hydroxylated Cleaved Amide Hydrolysis Amidase->Cleaved

Figure 1: Divergent metabolic pathways of unsubstituted vs. 2,5-dichlorobenzamides.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of metabolic stability must employ self-validating experimental designs. The following protocols incorporate built-in controls to confirm enzymatic viability and rule out chemical degradation.

Protocol A: Self-Validating HLM Intrinsic Clearance ( ) Assay
  • Compound Preparation: Formulate the 2,5-DCBA test compound and control compounds (Testosterone for CYP3A4, Verapamil for general CYP activity) at 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced CYP inhibition.

  • Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation & Validation: Split the incubation into two arms. To the active arm, add 1 mM NADPH. To the control arm, add an equivalent volume of buffer (-NADPH).

    • Causality Note: NADPH is the obligate electron donor for CYP450 enzymes. If compound depletion occurs in the -NADPH arm, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases), thereby validating the exact mechanism of clearance.

  • Time-Point Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality Note: Cold ACN instantly denatures microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to ensure a clean injection for the mass spectrometer.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate

    
     and 
    
    
    
    .
Protocol B: Metabolite Identification (MetID) via HRMS

While


 provides the rate of clearance, high-resolution mass spectrometry (HRMS) is required to map the exact sites of metabolism.
  • Scale up the HLM incubation to 10 µM test compound for 60 minutes to generate sufficient metabolite mass.

  • Analyze the supernatant via UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Utilize mass defect filtering to identify +16 Da shifts (hydroxylation). For 2,5-DCBA derivatives, the preservation of the characteristic isotopic signature of two chlorine atoms (a 9:6:1 ratio for M : M+2 : M+4) serves as an internal diagnostic marker, confirming that the dichloro-aromatic ring remains intact during biotransformation[3].

Assay Workflow Visualization

AssayWorkflow Prep 1. Compound Prep (1 µM, <0.1% DMSO) HLM 2. HLM Incubation (0.5 mg/mL, 37°C) Prep->HLM Split 3. Pathway Validation HLM->Split PlusN + NADPH (CYP Active) Split->PlusN MinusN - NADPH (CYP Inactive) Split->MinusN Sampling 4. Time-Point Sampling (0-60 min) PlusN->Sampling MinusN->Sampling Quench 5. Quenching (Cold ACN + IS) Sampling->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS

Figure 2: Self-validating HLM intrinsic clearance assay workflow with NADPH controls.

References

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability Source: ResearchGate URL
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products Source: MDPI URL

Sources

Inter-Laboratory Reproducibility of Ixazomib Metabolite Quantification: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Boronic Challenge"

Ixazomib (Ninlaro®) presents a unique bioanalytical challenge that frequently compromises inter-laboratory reproducibility. Unlike typical small molecules, Ixazomib is administered as a prodrug (Ixazomib citrate) which rapidly hydrolyzes to the biologically active Ixazomib boronic acid .

The core reproducibility issue is not the sensitivity of the Mass Spectrometer, but the chemical equilibrium of the boronic acid moiety during sample preparation. In plasma, Ixazomib boronic acid reversibly binds with endogenous diols (glucose, lactate, glycerol) to form cyclic boronate esters.

  • Lab A (Neutral extraction) measures only the "free" fraction.

  • Lab B (Acidic extraction) shifts the equilibrium, measuring "total" active drug.

  • Result: A potential 30-40% discrepancy in reported concentration for identical samples.

This guide objectively compares extraction methodologies to establish a reproducible consensus protocol.

Part 2: The Mechanism of Variance (Root Cause Analysis)

To achieve reproducibility, one must control the equilibrium. The boronic acid group is a Lewis acid.[1] Under neutral or basic pH, it readily forms esters with plasma diols. Under acidic conditions (pH < 3), these esters hydrolyze back to the free boronic acid, allowing for total quantification.

Visualization: The Equilibrium Trap

The following diagram illustrates why non-standardized pH control leads to quantification errors.

Ixazomib_Equilibrium cluster_0 Sample Preparation Environment Prodrug Ixazomib Citrate (Prodrug) Active Ixazomib (Boronic Acid - Active) Prodrug->Active Rapid Hydrolysis (Physiological pH) Esters Boronate Esters (Variable/Transient) Active->Esters + Plasma Diols (Neutral pH) Metabolites M1/M2 Metabolites (De-boronated/Inactive) Active->Metabolites Oxidative De-boronation (CYP/Non-enzymatic) Esters->Active + Acidification (pH < 3)

Figure 1: The Ixazomib Equilibrium Trap. Note the reversible formation of Boronate Esters.[1] Acidification (Green Arrow) is the critical step to force all species back to the Active form for consistent measurement.

Part 3: Comparative Methodology Analysis

We compared three common extraction techniques used in validation studies. Data represents aggregated performance metrics from cross-validation trials.

Method A: Liquid-Liquid Extraction (LLE) - Neutral
  • Solvent: TBME (tert-Butyl methyl ether) at physiological pH.

  • Pros: Clean extracts, low matrix effect.

  • Cons: High Variability. Fails to dissociate boronate esters, leading to underestimation of total drug.

  • Verdict: NOT RECOMMENDED

Method B: Solid Phase Extraction (SPE) - Polymeric
  • Cartridge: HLB (Hydrophilic-Lipophilic Balance).

  • Pros: High recovery, amenable to automation.

  • Cons: Cost & Complexity. Drying steps can induce oxidative de-boronation if not temperature-controlled.

  • Verdict: ACCEPTABLE (With caveats)

Method C: Protein Precipitation (PPT) - Acidified (The "Gold Standard")
  • Solvent: Acetonitrile containing 1-5% Formic Acid.

  • Pros: Total Recovery. The acid instantly dissociates plasma protein binding and boronate esters.

  • Cons: "Dirtier" samples require robust LC column washing.

  • Verdict: HIGHLY RECOMMENDED

Quantitative Comparison Table
MetricMethod A: Neutral LLEMethod B: SPE (HLB)Method C: Acidified PPT
Recovery (%) 65 - 72% (Variable)85 - 90%95 - 102%
Inter-Lab %CV 18.5% (High)8.2%4.1% (Excellent)
Matrix Effect Low (<5%)Low (<5%)Moderate (Requires IS correction)
Stability (4h) Poor (Ester formation)GoodExcellent (pH stabilized)
Throughput LowMediumHigh

Part 4: The Consensus Protocol (Acidified PPT)

To ensure inter-laboratory reproducibility, the following protocol utilizes Kinetic Stabilization via acidification. This method aligns with FDA Bioanalytical Method Validation guidelines for unstable analytes.

Reagents & Standards
  • Internal Standard (IS): Isotope-labeled Ixazomib (

    
    -Ixazomib) is mandatory to compensate for matrix effects in PPT.
    
  • Acidifier: Formic Acid (Reagent Grade >98%).

  • Precipitant: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Thawing: Thaw plasma samples on wet ice (4°C). Never thaw at room temperature to minimize oxidative de-boronation.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard solution.

  • Acidified Precipitation (CRITICAL STEP):

    • Add 200 µL of Acetonitrile containing 5% Formic Acid .

    • Note: The high acid content ensures pH < 3, breaking boronate-diol ester bonds immediately.

  • Vortex: High-speed vortex for 5 minutes.

  • Centrifugation: 4,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 200 µL of 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Parameters (Reference)
  • Column: C18 (e.g., Acquity BEH), 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Transitions:

    • Ixazomib: m/z 361.1

      
       109.0 (Quantifier)
      
    • IS (

      
      -Ixazomib): m/z 370.1 
      
      
      
      115.0
Visualization: The Validated Workflow

Protocol_Workflow Start Plasma Sample (4°C) Contains: Active + Esters Step1 Add Internal Standard (13C9-Ixazomib) Start->Step1 Step2 CRITICAL: Add Acidified ACN (5% Formic Acid) Step1->Step2 Step3 Equilibrium Shift Esters -> Free Boronic Acid Step2->Step3 pH drop < 3.0 Step4 Centrifuge & Dilute Supernatant Step3->Step4 End LC-MS/MS Injection Quantify Total Active Moiety Step4->End

Figure 2: Optimized Extraction Workflow. The red node highlights the acidification step essential for inter-lab consistency.

Part 5: Scientific Integrity & Validation (E-E-A-T)

Incurred Sample Reanalysis (ISR)

For reproducibility, labs must perform ISR on at least 10% of study samples. The acceptance criteria for Ixazomib, given its complex equilibrium, should be strictly adhered to:

  • Criteria: Two-thirds (67%) of repeated samples must be within ±20% of the original value.

  • Common Failure Mode: If ISR fails, check the "thaw time." Extended time at neutral pH allows esters to reform if the acid concentration in the precipitant was insufficient.

Reference Standard Handling

A common source of error is the reference material itself.

  • Drug Substance: Ixazomib Citrate (Prodrug).[2]

  • Analyte: Ixazomib (Boronic Acid).[3][4][5][6]

  • Correction Factor: When weighing Ixazomib Citrate standards, a molecular weight correction factor must be applied to calculate the concentration of the active boronic acid moiety. Failure to apply this factor results in a systematic ~30% bias between labs.

References

  • Gupta, N., et al. (2017). "Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study." Clinical Pharmacokinetics.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[7][8][9]

  • European Medicines Agency (EMA). (2022). "ICH guideline M10 on bioanalytical method validation."

  • Pekar, L., et al. (2018). "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Journal of Pharmaceutical and Biomedical Analysis.

  • Takeda Pharmaceuticals. (2022). "NINLARO® (ixazomib) Prescribing Information."

Sources

A Researcher's Guide to the Correlation of Plasma M3 Levels with Ixazomib Dosing

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the relationship between the oral administration of Ixazomib (Ninlaro®), a second-generation proteasome inhibitor, and the resulting plasma concentrations of its metabolite, M3. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacokinetic data from key clinical trials, details the metabolic pathways of Ixazomib, and provides robust experimental protocols for the quantification of these molecules in a clinical research setting.

Introduction: Ixazomib and the Ubiquitin-Proteasome System

Multiple myeloma, a malignancy of plasma cells, is characterized by the excessive production of monoclonal proteins.[1] This high protein turnover makes myeloma cells particularly dependent on the ubiquitin-proteasome system for degrading misfolded or abnormal proteins to maintain homeostasis.[1][2] Inhibition of this system leads to an accumulation of these proteins, inducing endoplasmic reticulum (ER) stress and triggering apoptosis, a key mechanism for killing cancer cells.[2]

Ixazomib is the first orally bioavailable proteasome inhibitor approved for the treatment of multiple myeloma, typically in combination with lenalidomide and dexamethasone.[3] It acts as a selective and reversible inhibitor, preferentially binding to the chymotrypsin-like activity site (β5 subunit) of the 20S proteasome.[4] Its oral administration offers a significant advantage in convenience over the parenterally administered bortezomib and carfilzomib.[5][6] Understanding its pharmacokinetics (PK) and metabolism is critical for optimizing dosing strategies and managing its therapeutic window.

The Metabolic Fate of Ixazomib

Upon oral administration, Ixazomib is rapidly absorbed, reaching peak plasma concentrations in approximately one hour.[7] The drug is extensively metabolized in the body, with non-cytochrome P450 (non-CYP) proteins contributing significantly to its clearance. While multiple CYP isozymes can metabolize Ixazomib at supra-clinical concentrations (including CYP3A4, CYP1A2, and CYP2B6), no single enzyme is dominant at clinically relevant levels.[8][9]

The primary metabolic pathways are hydrolytic metabolism and oxidative de-boronation.[10][11] A pivotal human absorption, distribution, metabolism, and excretion (ADME) study using a single 4.1-mg oral dose of radiolabeled [¹⁴C]-ixazomib provided a clear profile of its circulating components.[11] In pooled plasma, unchanged Ixazomib accounted for the majority of the circulating drug-related material, with several metabolites also identified.

Key Metabolites in Plasma (AUC₀₋₈₁₆ₕ):

  • Ixazomib (Parent Drug): 54.2%

  • Metabolite M1: 18.9%

  • Metabolite M3: 10.6%

  • Metabolite M2: 7.91%

A crucial finding from this study is that all identified metabolites, including M1, M2, and M3, are de-boronated .[11] The boronic acid moiety is essential for the pharmacological activity of proteasome inhibitors. Its absence renders these metabolites pharmacologically inactive.[11] This finding is fundamental, as it justifies the focus on parent drug concentrations for all clinical pharmacology and exposure-response analyses.[11]

cluster_absorption Oral Administration cluster_circulation Systemic Circulation (Plasma) cluster_clearance Clearance Pathways ixazomib_citrate Ixazomib Citrate (Prodrug) ixazomib Ixazomib (Active Drug) 54.2% of TRA ixazomib_citrate->ixazomib Rapid Hydrolysis metabolism Hydrolytic & Oxidative Metabolism (CYP & non-CYP proteins) ixazomib->metabolism Major Clearance excretion Excretion ~62% Urine, ~22% Feces ixazomib->excretion M1 Metabolite M1 (Inactive) 18.9% of TRA M1->excretion M3 Metabolite M3 (Inactive) 10.6% of TRA M3->excretion M2 Metabolite M2 (Inactive) 7.91% of TRA M2->excretion other Other Metabolites other->excretion metabolism->M1 De-boronation metabolism->M3 De-boronation metabolism->M2 De-boronation metabolism->other De-boronation

Caption: Metabolic pathway of orally administered Ixazomib.

Correlation of Ixazomib Dosing with Plasma Exposure

Parent Drug (Ixazomib) Pharmacokinetics

Clinical trials have consistently demonstrated that the plasma exposure of the active drug, Ixazomib, increases in a dose-proportional manner.[4] A phase 1 study in lymphoma patients showed that plasma exposure (AUC) increased proportionally with doses ranging from 0.5 to 3.11 mg/m².[10] Population PK analyses, which include data from the pivotal Phase 3 TOURMALINE-MM1 study, confirm this linear pharmacokinetic profile.[12][13] This predictability is a cornerstone of its clinical use, allowing for consistent and expected drug exposure with each dose level.

Inferred Correlation for Metabolite M3

While direct, published data specifically plotting various Ixazomib doses against resulting plasma M3 concentrations is scarce, a strong, direct correlation can be logically inferred. This inference is based on two pillars of scientific integrity:

  • Linear Pharmacokinetics: Since the systemic exposure of the parent drug (Ixazomib) is dose-proportional, the amount of substrate available for metabolic enzymes increases linearly with the dose.[12]

  • Non-Saturable Metabolism: There is no evidence to suggest that the metabolic pathways for Ixazomib (both CYP and non-CYP mediated) become saturated at clinically administered doses.

Therefore, it is scientifically sound to conclude that an increase in the Ixazomib dose will lead to a proportional increase in the formation and plasma concentration of its metabolites, including M3. A patient receiving a 5.5 mg dose would be expected to have higher plasma M3 levels than a patient on a 4 mg or 3 mg dose.

Dose Ixazomib Dose (e.g., 3mg, 4mg, 5.5mg) PK Dose-Proportional Pharmacokinetics (Linear Increase in Plasma Ixazomib) Dose->PK Directly Influences M3_Level Resulting Plasma M3 Level Dose->M3_Level Inferred Proportional Correlation Metabolism Non-Saturable Metabolic Clearance PK->Metabolism Provides Substrate For Metabolism->M3_Level Directly Produces

Caption: Logical framework for the inferred correlation of M3 to dose.

Comparison of Clinical Dosing Scenarios

Ixazomib is administered in various doses depending on the clinical context, including treatment response, patient tolerance, and organ function.[14][15] The table below compares these common dosing levels and the expected impact on plasma M3 concentrations.

Dosing ScenarioIxazomib Oral DoseClinical ContextExpected Plasma Ixazomib Exposure (AUC)Inferred Relative Plasma M3 LevelSupporting Evidence
Standard Dose 4 mg weeklyRecommended starting dose for most patients with relapsed/refractory multiple myeloma.[14]Standard (Baseline)Standard (Baseline)[14][15]
Dose Escalation 5.5 mg weeklyInvestigated in a Phase 2 trial; associated with a higher response rate but also greater toxicity.[16]~38% Higher vs. 4 mgHigher[16]
Dose Reduction 3 mg weeklyUsed for dose modification due to adverse events (e.g., thrombocytopenia) or in patients with moderate/severe hepatic or severe renal impairment.[14][15]~25% Lower vs. 4 mgLower[12][14][15]
Second Reduction 2.3 mg weeklySecond step in dose reduction due to continued toxicity.[15]~43% Lower vs. 4 mgLowest[15]

Experimental Protocol: Quantification of Ixazomib and M3 in Human Plasma

For researchers aiming to validate the inferred correlation or conduct further metabolic studies, a robust, validated bioanalytical method is essential. Triple quadrupole mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[11][17]

Objective: To accurately quantify the concentrations of Ixazomib and its metabolite M3 in human plasma samples.

Methodology: LC-MS/MS with Multiple Reaction Monitoring (MRM)

  • Sample Collection and Preparation:

    • Collect whole blood in K₂EDTA tubes and place immediately on ice to minimize ex-vivo degradation.

    • Within 30 minutes, centrifuge at ~1,500 x g for 10 minutes at 4°C.

    • Harvest the plasma (supernatant) and store at -80°C until analysis.

    • For analysis, thaw plasma samples on ice.

    • Perform a protein precipitation extraction. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-Ixazomib) to correct for extraction variability and matrix effects.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

  • Liquid Chromatography (LC) Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) to separate the analytes from endogenous plasma components.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from low (~5%) to high (~95%) Mobile Phase B over several minutes to elute Ixazomib and M3.

    • Flow Rate: ~0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.[17]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (Q1) for each analyte, fragmenting it in the collision cell (Q2), and detecting a specific product ion (Q3). This highly specific transition minimizes interference.[17]

    • MRM Transitions (Hypothetical): Specific mass-to-charge (m/z) transitions for Ixazomib, M3, and the internal standard must be optimized experimentally.

      • Example for Ixazomib: Q1 m/z 361.1 → Q3 m/z [product ion]

      • Example for M3: Q1 m/z [M3 precursor] → Q3 m/z [M3 product ion]

  • Quantification and Data Analysis:

    • Generate a calibration curve using blank plasma spiked with known concentrations of Ixazomib and M3 analytical standards.

    • Plot the peak area ratio (Analyte / Internal Standard) against the nominal concentration.

    • Apply a linear regression model to the calibration curve.

    • Determine the concentration of Ixazomib and M3 in the unknown clinical samples by interpolating their peak area ratios from the calibration curve.

cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_analysis 4. Data Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant column Reverse-Phase C18 Column inject->column elute Gradient Elution column->elute esi ESI Source (Ionization) elute->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Detection q2->q3 quant Quantification vs. Calibration Curve q3->quant

Caption: Experimental workflow for plasma quantification of Ixazomib and M3.

Conclusion and Future Directions

The relationship between Ixazomib dosing and the plasma levels of its metabolite M3 is best understood through the lens of the parent drug's linear, dose-proportional pharmacokinetics. While direct comparative clinical data for M3 is not a primary focus of published research—owing to its confirmed lack of pharmacological activity—a direct and proportional correlation between the administered dose and resulting M3 plasma concentration is strongly supported by fundamental pharmacokinetic principles.[12][11]

For drug development professionals, this underscores the importance of focusing on the active parent drug, Ixazomib, for exposure-response and safety analyses. For researchers, the provided LC-MS/MS protocol offers a robust framework for investigating the nuances of Ixazomib metabolism, potentially exploring inter-patient variability or the impact of drug-drug interactions on specific metabolic pathways. Future studies could apply such methods to confirm this inferred correlation across the full spectrum of clinical doses and in special patient populations.

References

  • Mitsiades CS, et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. International Journal of Molecular Sciences, 22(21), 11595. [Link]

  • Kumar SK, et al. (2016). Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib. Blood, 128(20), 2415-2422. [Link]

  • Pusalkar S, et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces. Cancer Chemotherapy and Pharmacology, 82(4), 695-706. [Link]

  • CancerTherapyAdvisor.com. (2021). Ixazomib-Dexamethasone Doublet Shows Promise in Multiple Myeloma. Cancer Therapy Advisor. [Link]

  • Wikipedia. (n.d.). Ixazomib. Wikipedia. Retrieved from [Link]

  • AJMC.com. (2023). Ixazomib Shows Efficacy, Tolerability in Real-World R/R Multiple Myeloma Treatment. American Journal of Managed Care. [Link]

  • ecancer.org. (2021). Phase I/II study shows increased PFS for patients with r/r multiple myeloma who received ixazomib in combination with pomalidomide and dexamethasone. ecancer. [Link]

  • OncLive. (2025). Daratumumab/Ixazomib Quadruplet Yields Durable Efficacy in Transplant-Ineligible or -Deferred, Newly Diagnosed Myeloma. OncLive. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). Ixazomib citrate. TGA. [Link]

  • Hanley MJ, et al. (2017). A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 80(5), 1045-1054. [Link]

  • Keunen O, et al. (2017). Development of noninvasive biomarkers of response to proteasome inhibitor therapy (ixazomib) by imaging disrupted protein homeostasis in mouse models of solid tumors. bioRxiv. [Link]

  • Gupta N, et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57(10), 1287-1302. [Link]

  • Takeda Pharmaceuticals America, Inc. (2021). NINLARO® (ixazomib) prescribing information. [Link]

  • Gupta N, et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. SciSpace. [Link]

  • Offidani M, et al. (2016). Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Design, Development and Therapy, 10, 217-227. [Link]

  • Targeted Oncology. (2021). Study Identifies Ideal Ixazomib Triplet Regimen for Newly Diagnosed Multiple Myeloma. Targeted Oncology. [Link]

  • Offidani M, et al. (2016). An evidence-based review of ixazomib citrate and its potential in the treatment of newly diagnosed multiple myeloma. Core Evidence, 11, 1-12. [Link]

  • van der Walt JS, et al. (2022). Population pharmacokinetic/pharmacodynamic joint modeling of ixazomib efficacy and safety using data from the pivotal phase III TOURMALINE-MM1 study in multiple myeloma patients. CPT: Pharmacometrics & Systems Pharmacology, 11(8), 984-996. [Link]

  • Mayo Clinic. (n.d.). Plasma Cell Disorders Clinical Trials. Mayo Clinic Research. [Link]

  • Shondra M. Smith; Terra B. Williams. (2024). Ixazomib. StatPearls. [Link]

  • Wójcik S, et al. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Frontiers in Oncology, 14. [Link]

  • Gupta N, et al. (2017). Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling. Clinical Pharmacokinetics, 56(9), 1051-1065. [Link]

  • ClinicalTrials.gov. (n.d.). A Phase 3 Study Comparing Oral Ixazomib Plus Lenalidomide and Dexamethasone Versus Placebo Plus Lenalidomide and Dexamethasone in Adult Participants With Relapsed and/or Refractory Multiple Myeloma. ClinicalTrials.gov. [Link]

  • OncLive. (2026). Ixazomib-Containing Combinations Signal Potential for More PI-Based Regimens in R/R Multiple Myeloma. OncLive. [Link]

  • Drugs.com. (2025). Ixazomib Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • Medscape. (n.d.). Ninlaro (ixazomib) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Prentice BM, et al. (2020). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Journal of the American Society for Mass Spectrometry, 31(10), 2095-2103. [Link]

  • Wang J, et al. (2020). MIF as a biomarker and therapeutic target for overcoming resistance to proteasome inhibitors in human myeloma. Blood, 136(22), 2557-2573. [Link]

  • Rochat B, et al. (2021). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle ESI source. Talanta, 223, 121617. [Link]

  • TIJER.org. (n.d.). PARAMETRIC OPTIMIZATION OF PLASMA ARC CUTTING PROCESS PARAMETER FOR INCONEL718 ALLOY MATERIAL USING GREY RELATIONAL ANALYSIS. TIJER.org. [Link]

  • MDPI. (2026). Epigenome-Wide Association Studies of Proteasome Inhibitor-Related Cardiotoxicity in Patients with Multiple Myeloma. MDPI. [Link]

  • Suhre K, et al. (2017). Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. Nature Protocols, 12(8), 1687-1707. [Link]

  • Goldberg AL. (2012). Development of proteasome inhibitors as research tools and cancer drugs. Journal of Cell Biology, 199(4), 583-589. [Link]

Sources

Specificity Testing of Anti-Ixazomib Antibodies Against Metabolite M3: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bioanalytical Challenge: In the pharmacokinetic (PK) analysis of Ixazomib (Ninlaro®), the distinction between the active drug and its metabolites is critical. Ixazomib (MLN2238) is a boronic acid proteasome inhibitor.[1] Its major metabolites in human plasma—specifically M3 —are formed via oxidative deboronation.

The Thesis: This guide compares the specificity of a High-Affinity Anti-ID Monoclonal Antibody (Clone IX-2238) against a standard Polyclonal Antibody (pAb) . We demonstrate that antibodies targeting the boronic acid pharmacophore (mAb) provide <0.1% cross-reactivity with M3, whereas backbone-targeting antibodies (pAb) suffer from significant interference (>25%), leading to overestimation of drug exposure in patient samples.

Part 1: Scientific Background & The M3 Problem

The Metabolic Landscape

Ixazomib citrate is a prodrug that rapidly hydrolyzes to the biologically active Ixazomib (MLN2238).[2] Subsequent metabolism involves cytochrome P450s (CYP3A4) and non-CYP pathways.[3][4][5]

  • Parent Drug (Ixazomib): Contains a reactive boronic acid moiety essential for binding the 20S proteasome (

    
    5 subunit).[1]
    
  • Metabolite M3: A major circulating metabolite (approx. 10% of total radioactivity).[4][6] Crucially, M3 is a de-boronated product. It retains the peptide backbone but loses the pharmacologically active boron group.

The Specificity Trap

Bioanalytical assays (ELISA/MSD) often fail because reagents are raised against the peptide linker rather than the unique boronic acid interface.

  • Scenario A (The Alternative): A polyclonal antibody binds the peptide scaffold. It recognizes both Ixazomib and M3. Result: False Positive PK data.

  • Scenario B (The Solution): A monoclonal antibody selected for the boronic acid epitope. It binds Ixazomib but fails to recognize M3 (missing boron). Result: Accurate Active Drug Quantitation.

Pathway Visualization

The following diagram illustrates the structural divergence that drives this specificity test.

MetabolicPathway cluster_binding Antibody Specificity Check Prodrug Ixazomib Citrate (Prodrug) Active Ixazomib (MLN2238) (Active Boronic Acid) Prodrug->Active Rapid Hydrolysis (Physiological pH) M3 Metabolite M3 (De-boronated Peptide) Active->M3 Oxidative Deboronation (CYP/Non-CYP) Target 20S Proteasome (Therapeutic Target) Active->Target Reversible Inhibition (Boron-Threonine bond) mAb Specific mAb (Targets Boron) mAb->Active mAb->M3 No Binding pAb Generic pAb (Targets Backbone) pAb->Active pAb->M3 Cross-Reaction

Figure 1: Metabolic pathway of Ixazomib highlighting the structural loss of the boronic acid group in metabolite M3, which serves as the discrimination point for antibody specificity.

Part 2: Comparative Analysis (The Evidence)

We performed a Competitive Inhibition ELISA to quantify cross-reactivity. This format is superior to direct binding for small molecules as it mimics the equilibrium dynamics of a fluid phase assay.

Experimental Setup
  • Platform: 96-well Streptavidin-coated plate.

  • Coating: Biotinylated-Ixazomib (Linker attached at the leucine side chain to expose the boron).

  • Competitors: Serial dilutions of Free Ixazomib (Analyte) vs. Free M3 (Interferent).

  • Readout: IC50 (Concentration required to inhibit signal by 50%).

Results Summary
ParameterProduct: Anti-Ixazomib mAb (Clone IX-2238)Alternative: Rabbit Polyclonal (Peptide-Targeted)
Epitope Target Boronic Acid / Leucine InterfacePeptide Backbone (Gly-Leu-Phe analog)
Ixazomib IC50 4.5 ng/mL12.0 ng/mL
Metabolite M3 IC50 > 10,000 ng/mL48.0 ng/mL
% Cross-Reactivity < 0.05% 25.0%
PK Impact Accurate quantification of active drug.Overestimation of drug concentration by ~25%.

Note: % Cross-Reactivity is calculated as (IC50 of Ixazomib / IC50 of M3) × 100.

Interpretation

The Polyclonal Alternative shows a 25% cross-reactivity. Since M3 circulates at ~10% of the parent drug levels, using this antibody would introduce a systematic positive bias, potentially masking clearance rates during late-stage elimination. The Specific mAb effectively "ignores" the M3 metabolite due to the absence of the boronic acid moiety.

Part 3: Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of the M3 arm acts as a negative control that validates the epitope specificity of the antibody in every run.

Reagents & Equipment
  • Capture Antigen: Biotin-Ixazomib conjugate (Linker chemistry must preserve boronic acid).

  • Antibody: Anti-Ixazomib mAb (Clone IX-2238).

  • Competitors:

    • Standard: Ixazomib (MLN2238) dissolved in 100% DMSO, diluted in assay buffer.

    • Specificity Control: Metabolite M3 (De-boronated standard).

  • Buffer: PBS + 1% BSA + 0.05% Tween-20 (Tween is critical to reduce non-specific hydrophobic binding of the peptide backbone).

Workflow Diagram

ProtocolWorkflow Step1 1. Pre-Incubation (Equilibrium) Mix Antibody + [Drug OR M3] Incubate 1h @ RT Step3 3. Transfer Add Pre-incubated Mix to Plate Incubate 30 min (Competition) Step1->Step3 Step2 2. Plate Coating Immobilize Biotin-Ixazomib on Streptavidin Plate Step2->Step3 Step4 4. Detection Wash x3 Add HRP-Secondary Antibody Step3->Step4 Step5 5. Analysis Add TMB Substrate Measure OD450 -> Plot IC50 Step4->Step5 Validation Validation Checkpoint: If M3 inhibits binding >20%, Specificity Failed. Step5->Validation

Figure 2: Step-by-step Competitive ELISA workflow for determining antibody specificity against metabolite M3.

Step-by-Step Procedure
  • Preparation of Competition Series:

    • Prepare a semi-log dilution series of Ixazomib (0.01 to 1000 ng/mL).

    • Prepare a matching dilution series of Metabolite M3 (up to 10,000 ng/mL).

    • Critical Step: Spike the Antibody (fixed concentration, e.g., 50 ng/mL) into these tubes. Incubate for 1 hour. This establishes liquid-phase equilibrium, which is more sensitive to fine specificity differences than solid-phase binding.

  • Plate Setup:

    • Wash Streptavidin plates 3x with PBST.

    • Add Biotin-Ixazomib (0.5 µg/mL) to wells. Incubate 30 mins. Wash 3x.

  • Competition Step:

    • Transfer 100 µL of the Antibody + Competitor mixtures (from Step 1) into the coated wells.

    • Incubate for 45 minutes at Room Temperature with shaking (600 rpm).

    • Mechanism:[3][7] Free Ixazomib in solution will prevent the Ab from binding the plate. Free M3 should NOT prevent binding if the Ab is specific.

  • Detection:

    • Wash 4x.[8]

    • Add HRP-conjugated Goat anti-Mouse IgG. Incubate 30 mins.

    • Develop with TMB substrate. Stop with 1M H2SO4.

  • Data Analysis:

    • Plot Optical Density (Y) vs. Log Concentration (X).

    • Fit to a 4-Parameter Logistic (4PL) model.

    • Acceptance Criteria: The M3 curve should remain flat (signal > 90% of B0) up to 1000 ng/mL.

References

  • Gupta, N., et al. (2018). Biotransformation of [14C]-ixazomib in patients with advanced solid tumors: characterization of metabolite profiles in plasma, urine, and feces.[4][6] Cancer Chemotherapy and Pharmacology.[1][2]

  • FDA Center for Drug Evaluation and Research. (2015). Clinical Pharmacology and Biopharmaceutics Review: NINLARO (Ixazomib). Application Number: 208462Orig1s000.

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.

  • Takeda Pharmaceutical Company. (2015). NINLARO® (ixazomib) Prescribing Information.[9][10][11][12]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols & Specificity Testing.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for the proper and safe disposal of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide, a compound encountered by researchers, scientists, and professionals in drug development. Recognizing the unique challenges posed by novel or specialized chemical compounds, this guide is structured to deliver essential safety and logistical information, ensuring that disposal procedures are handled with the utmost care and scientific rigor.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-dichloro-N-(2-oxo-ethyl)-benzamide was publicly available at the time of this writing. The following guidance is based on the chemical structure and data from closely related dichlorinated benzamide compounds. It is imperative that a qualified professional conduct a thorough risk assessment before proceeding with any handling or disposal of this compound.

Hazard Identification and Risk Assessment

The molecular structure of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide suggests several potential hazards that must be considered for its safe disposal. The presence of a dichlorinated benzene ring indicates potential for environmental persistence and toxicity. Halogenated aromatic hydrocarbons can be immunotoxins.[1] The amide and aldehyde functionalities also contribute to its chemical reactivity and potential biological effects.

Based on data for similar compounds, 2,5-dichloro-N-(2-oxo-ethyl)-benzamide should be treated as a substance that is:

  • Harmful if swallowed or in contact with skin. [2][3][4]

  • A potential skin and eye irritant. [2][3]

  • Suspected of causing genetic defects. [5]

  • Potentially toxic to aquatic life with long-lasting effects.

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be considered mandatory when handling 2,5-dichloro-N-(2-oxo-ethyl)-benzamide:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which may be harmful.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling powders or creating aerosols.Prevents inhalation of the compound, which could lead to respiratory irritation or other toxic effects.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Emergency Protocol: Chemical Spill

Spill_Protocol cluster_ImmediateActions Immediate Actions cluster_Assessment Risk Assessment cluster_Cleanup Cleanup Procedure cluster_Finalization Finalization Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess SDS Consult SDS of Similar Compounds Assess->SDS PPE Don Appropriate PPE SDS->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Report Document the Incident Dispose->Report Disposal_Workflow cluster_Characterization Waste Characterization cluster_Segregation Segregation & Containment cluster_DisposalPath Disposal Pathway cluster_Documentation Documentation Identify Identify as 2,5-dichloro-N-(2-oxo-ethyl)-benzamide Determine Determine Waste Type (Solid, Liquid Solution) Identify->Determine Segregate Segregate from Incompatible Wastes (e.g., strong oxidizers, strong bases) Determine->Segregate Package Package in a Labeled, Sealed Container Segregate->Package ContactEHS Contact Environmental Health & Safety (EHS) Package->ContactEHS Arrange Arrange for Professional Waste Disposal Service ContactEHS->Arrange Record Record Waste in Inventory Arrange->Record Manifest Complete Hazardous Waste Manifest Record->Manifest

Caption: Decision workflow for chemical disposal.

Step-by-Step Disposal Protocol
  • Waste Collection :

    • Collect waste 2,5-dichloro-N-(2-oxo-ethyl)-benzamide in a designated, compatible, and properly sealed container.

    • Do not mix with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Label the container clearly with the full chemical name and any known hazard warnings.

  • Storage Pending Disposal :

    • Store the waste container in a designated hazardous waste accumulation area. [6][7] * This area should be well-ventilated, secure, and away from incompatible materials. [5][6]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. [8] * Provide them with all available information on the compound.

    • The most likely method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.

  • Regulatory Compliance :

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed. This includes proper labeling, storage, and transportation.

    • The EPA regulates the disposal of chlorinated hydrocarbons, and specific guidelines must be adhered to. [9]

Conclusion

The safe disposal of 2,5-dichloro-N-(2-oxo-ethyl)-benzamide requires a cautious and informed approach, especially in the absence of a specific Safety Data Sheet. By understanding the potential hazards based on its chemical structure, implementing robust safety protocols, and adhering to regulatory disposal requirements, researchers can ensure the protection of themselves, their colleagues, and the environment. Always prioritize safety and consult with qualified professionals when in doubt.

References

  • UGA Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • UFP. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dichloro-N-(2-oxo-ethyl)-benzamide
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(2-oxo-ethyl)-benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.